4-Chloro-N-(cyclopropylmethyl)aniline
Description
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Properties
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRFDUZTOOYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-N-(cyclopropylmethyl)aniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-N-(cyclopropylmethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a chlorophenyl group and a cyclopropylmethyl amine, presents a unique combination of lipophilicity, conformational rigidity, and metabolic stability, making it a valuable scaffold for the design of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound and its hydrochloride salt, compiled to assist researchers in its effective utilization.
Chemical Identity and Physical Properties
While the hydrochloride salt of this compound is commercially available and well-documented, a specific CAS registry number for the free base is not consistently reported in publicly accessible databases. For clarity, this guide provides information for both the free base and its hydrochloride salt.
The molecular structure of this compound consists of a 4-chloroaniline core N-substituted with a cyclopropylmethyl group.
Table 1: Chemical Identifiers and Physical Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃Cl₂N |
| Molecular Weight | 181.66 g/mol (Calculated) | 218.12 g/mol |
| CAS Number | Not definitively assigned in public databases. | 1785761-10-5[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide with an amine.[2]
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol outlines a general procedure for the synthesis of this compound from 1-bromo-4-chlorobenzene and cyclopropylmethanamine.
Materials:
-
1-bromo-4-chlorobenzene
-
Cyclopropylmethanamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chlorobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).
-
Amine Addition: Add cyclopropylmethanamine (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as the final product.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is crucial for achieving high catalytic activity and efficiency in the C-N bond formation. XPhos is an electron-rich and sterically hindered biarylphosphine ligand that promotes the challenging coupling of aryl chlorides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere throughout the setup and reaction is essential for optimal yields.
Workflow Diagram
Caption: Palladium-catalyzed synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,4-disubstituted benzene ring, typically as two doublets. The cyclopropylmethyl group would exhibit complex multiplets for the methine and methylene protons of the cyclopropyl ring and a doublet for the methylene group attached to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four distinct aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The cyclopropylmethyl group would show signals for the methine and methylene carbons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, would be characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Cl stretching.
Reactivity and Potential Applications
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the secondary amine allows for further functionalization, while the chlorophenyl and cyclopropylmethyl moieties can be optimized for target binding and pharmacokinetic properties.
The cyclopropylmethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and potency.[3] The chloro-substituent on the aniline ring can influence the electronic properties of the molecule and provide a site for further synthetic transformations.
While specific, large-scale applications of this compound are not widely documented, its structural motifs are present in compounds investigated for a range of biological activities. The broader class of chloroanilines are utilized as intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[4]
Safety and Handling
As with all chemical reagents, this compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable building block for chemical synthesis, offering a combination of structural features that are attractive for the development of new chemical entities. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support its use in research and development.
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The N-Substituted Aniline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the N-Substituted Aniline Core
The N-substituted aniline moiety, a deceptively simple chemical scaffold, represents a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of biologically active compounds underscores its remarkable versatility as a pharmacophore.[1] This guide provides a comprehensive exploration of the diverse biological activities exhibited by N-substituted aniline derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory potential. As a senior application scientist, the narrative that follows is designed to bridge theoretical knowledge with practical, field-proven insights, emphasizing the causal relationships that underpin experimental design and data interpretation. We will explore the nuanced structure-activity relationships (SAR), mechanisms of action, and the state-of-the-art methodologies employed to elucidate the therapeutic promise of these fascinating molecules.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
N-substituted aniline derivatives have emerged as a rich source of novel anticancer agents, demonstrating efficacy against a spectrum of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.
A. Mechanisms of Action and Key Signaling Pathways
A significant number of N-substituted aniline derivatives exert their anticancer effects through the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling and are frequently mutated or overexpressed in cancer. For instance, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor cell growth and survival.[3] Inhibition of these kinases can disrupt downstream signaling cascades, such as the ERK and AKT pathways, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor progression.[3]
Furthermore, some benzothiazole aniline (BTA) derivatives have shown selective cytotoxicity against various cancer cell lines, including ovarian, colon, and renal cancers.[4] While the precise hormonal dependency is not always clear, their antitumor activity is well-documented, with some derivatives even progressing to clinical trials.[4] Phenylacetamide derivatives, which incorporate an N-substituted aniline moiety, have also demonstrated antiproliferative effects on leukemia, prostate, and breast carcinoma cell lines.[2]
Below is a conceptual representation of a common signaling pathway targeted by N-substituted aniline kinase inhibitors.
Caption: Generalized signaling pathway illustrating the inhibition of receptor tyrosine kinases by N-substituted aniline derivatives, leading to the disruption of downstream pro-survival and proliferative signals.
B. Quantitative Assessment of Anticancer Potency
The in vitro anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound Class | Target Cell Line(s) | Reported IC50 Range | Reference |
| 2-Substituted Aniline Pyrimidines | Mer Kinase | 8.1–462 nM | [3] |
| 2-Substituted Aniline Pyrimidines | c-Met Kinase | 144.0–8897.0 nM | [3] |
| N-(substituted)-4-methyl anilines | Tubulin Aromatase | 157.3 pg/mL (for most potent) | [5] |
| 2-Furyl Substituted Anilines | Breast (MCF-7), Lung (H-460), CNS (SF-268) | Activity reported, specific IC50 not provided | [6] |
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the N-substituted aniline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.
-
Solubilization of Formazan: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. This step is not necessary for the MTS assay.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. N-substituted aniline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]
A. Spectrum of Activity and Structure-Activity Relationships
The antimicrobial efficacy of N-substituted anilines is highly dependent on the nature and position of the substituents on both the aniline and the N-aryl rings. For example, the introduction of trifluoromethyl groups has been shown to enhance antibacterial activity.[9] Certain N-benzylideneaniline derivatives have exhibited in vitro antibacterial activity comparable to standard antibiotics like Penicillin, particularly against Gram-negative bacteria such as Escherichia coli.[10] Furthermore, many of these derivatives have also shown significant antifungal potential.[10][11]
The lipophilicity of the molecule, which is influenced by the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.[12] Structure-activity relationship (SAR) studies have shown that increasing the aromaticity of the substituents can enhance lipophilicity.[12]
B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The presence or absence of microbial growth is determined visually or by a spectrophotometer after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the N-substituted aniline derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[13] N-substituted aniline derivatives have been investigated for their potential to modulate inflammatory responses.
A. Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Some derivatives have also been shown to inhibit the production of nitric oxide (NO), another important inflammatory mediator.[15]
B. Experimental Protocol: In Vitro Anti-inflammatory Assays
Several in vitro assays can be employed to screen for anti-inflammatory activity.[14]
1. Inhibition of Protein Denaturation Assay:
Principle: Denaturation of proteins is a well-documented cause of inflammation.[16] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA.
-
Induction of Denaturation: Induce denaturation by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set time.
-
Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer. A decrease in turbidity indicates inhibition of protein denaturation.
-
Data Analysis: Calculate the percentage of inhibition and compare it to a standard anti-inflammatory drug like aspirin.[16][17]
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[18] The release of lysosomal enzymes is a key event in the inflammatory response. This assay measures the ability of a compound to protect red blood cells from hypotonicity-induced hemolysis.
Step-by-Step Methodology:
-
Preparation of HRBC Suspension: Prepare a suspension of human red blood cells in a buffered saline solution.
-
Treatment: Incubate the HRBC suspension with the test compound at various concentrations.
-
Induction of Hemolysis: Induce hemolysis by adding a hypotonic solution.
-
Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of membrane stabilization and compare it to a standard drug like diclofenac sodium.
Caption: A streamlined workflow for the discovery and initial evaluation of biologically active N-substituted aniline derivatives.
IV. Conclusion and Future Directions
The N-substituted aniline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The insights provided in this guide highlight the importance of a multidisciplinary approach, integrating synthetic chemistry, in vitro pharmacology, and mechanistic studies, to unlock the full potential of these versatile molecules. Future research should focus on leveraging computational tools for in silico screening and rational design to enhance the potency and selectivity of N-substituted aniline derivatives. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for their successful translation into clinical candidates. The journey from a promising hit in an in vitro assay to a life-saving drug is long and arduous, but the remarkable chemical tractability and biological promiscuity of the N-substituted aniline core ensure its enduring legacy in the ongoing quest for new medicines.
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The Pivotal Role of 4-Chloroaniline: An In-Depth Technical Guide for Industrial and Research Scientists
Abstract
4-Chloroaniline (PCA), a halogenated aromatic amine, stands as a cornerstone intermediate in the chemical industry, underpinning the synthesis of a diverse array of commercially significant products. Its unique chemical reactivity, stemming from the interplay between the amino group and the chlorine substituent on the benzene ring, makes it a versatile building block. This technical guide provides a comprehensive overview of the industrial and research applications of 4-chloroaniline, with a focus on its role in the production of pesticides, pharmaceuticals, and dyes. We delve into the synthetic pathways, reaction mechanisms, and analytical methodologies pertinent to its use, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to be a self-validating resource, grounding key claims and protocols in authoritative scientific literature.
Introduction: The Chemical Identity and Significance of 4-Chloroaniline
4-Chloroaniline (IUPAC name: 4-chlorobenzenamine) is a pale yellow crystalline solid with the chemical formula C₆H₆ClN. It is one of three isomers of chloroaniline and is characterized by a mild aromatic odor. The presence of both an electron-donating amino group and an electron-withdrawing chlorine atom on the aromatic ring imparts a distinct reactivity profile, making it a valuable precursor in various organic syntheses.
The industrial preparation of 4-chloroaniline is primarily achieved through the reduction of 4-nitrochlorobenzene, which is itself synthesized by the nitration of chlorobenzene. Direct chlorination of aniline is generally avoided as it tends to result in over-chlorination.
Table 1: Physicochemical Properties of 4-Chloroaniline
| Property | Value | Reference(s) |
| CAS Number | 106-47-8 | |
| Molecular Weight | 127.57 g/mol | |
| Melting Point | 72.5 °C | |
| Boiling Point | 232 °C | |
| Density | 1.43 g/cm³ | |
| Water Solubility | 2.6 g/L at 20 °C | |
| pKa (conjugate acid) | 3.982 at 25 °C | |
| LogP (octanol/water) | 1.83 at pH 7.4 |
The toxicological profile of 4-chloroaniline is of significant concern, with evidence suggesting it is a possible human carcinogen. It is toxic by inhalation, ingestion, and skin contact, and can cause methemoglobinemia. Due to its widespread industrial use and potential for environmental release, robust analytical methods for its detection and an understanding of its environmental fate are critical.
Industrial Applications: A Versatile Synthetic Intermediate
The primary industrial utility of 4-chloroaniline lies in its role as a precursor for the synthesis of a wide range of high-value chemical products. Its applications span across the agrochemical, pharmaceutical, and coloration industries.
Agrochemicals: Synthesizing Modern Pesticides
A significant portion of global 4-chloroaniline production is directed towards the synthesis of pesticides, including herbicides and fungicides.
Pyraclostrobin is a widely used strobilurin fungicide that inhibits mitochondrial respiration in fungi. 4-Chloroaniline is a key starting material in its multi-step synthesis.
Workflow for Pyraclostrobin Synthesis:
Caption: Synthesis pathway of Pyraclostrobin from 4-Chloroaniline.
Experimental Protocol: Synthesis of p-Chlorophenylhydrazine hydrochloride from 4-Chloroaniline
-
Diazotization: Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: Prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
The resulting precipitate of p-chlorophenylhydrazine hydrochloride is then filtered, washed with a small amount of cold water, and dried.
Note: This is a representative protocol; industrial processes may vary.
4-Chloroaniline also serves as a precursor for other important pesticides, including:
-
Anilofos: A pre-emergence and early post-emergence herbicide.
-
Monolinuron: A selective herbicide used for weed control in various crops.
Pharmaceuticals: Building Blocks for Drug Synthesis
The pharmaceutical industry utilizes 4-chloroaniline in the synthesis of several active pharmaceutical ingredients (APIs).
Chlorhexidine is a broad-spectrum biguanide antiseptic and disinfectant. Its synthesis involves the reaction of hexamethylene-dicyanoguanidine with 4-chloroaniline hydrochloride.
Reaction Scheme for Chlorhexidine Synthesis:
Caption: Synthesis of Chlorhexidine from 4-Chloroaniline hydrochloride.
Laboratory Scale Synthesis of Chlorhexidine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hexamethylene-dicyanoguanidine and 4-chloroaniline hydrochloride in a suitable solvent such as glycol ether or n-butanol.
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the crude chlorhexidine product precipitates.
-
Purification: The precipitate is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then recrystallized to obtain pure chlorhexidine.
Dyes and Pigments: The Chemistry of Color
4-Chloroaniline is a key component in the synthesis of various azo dyes and pigments, which are characterized by the presence of one or more azo (-N=N-) groups.
The synthesis of azo dyes from 4-chloroaniline follows a two-step process:
-
Diazotization: The amino group of 4-chloroaniline is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the azo dye.
Example: Synthesis of Pigment Red 184
Pigment Red 184 is a high-performance naphthol AS pigment. While the exact industrial synthesis is proprietary, it is known to be derived from a diazotized chloroaniline derivative coupled with a naphthol AS derivative.
General Protocol for Azo Dye Synthesis (e.g., Para Red from 4-nitroaniline and 2-naphthol):
While not directly using 4-chloroaniline, this protocol for a similar azo dye illustrates the general procedure.
-
Preparation of Diazonium Salt Solution: Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water, and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite.
-
Preparation of Coupling Component Solution: Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. The azo dye will precipitate out of the solution.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Research Applications: Beyond Industrial Synthesis
In addition to its large-scale industrial uses, 4-chloroaniline is a valuable tool in various research domains.
Environmental Science and Bioremediation
The environmental persistence and toxicity of 4-chloroaniline have spurred research into its biodegradation pathways and potential for bioremediation. Studies have identified various microorganisms, including bacteria and fungi, that can degrade 4-chloroaniline, often through hydroxylation and ring-cleavage mechanisms. Research in this area aims to develop effective strategies for the cleanup of contaminated sites.
Biodegradation Pathway of 4-Chloroaniline:
Caption: Generalized microbial degradation pathway of 4-Chloroaniline.
Medicinal Chemistry and Drug Discovery
4-Chloroaniline serves as a versatile scaffold for the synthesis of novel bioactive molecules in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities.
-
Schiff Bases: The condensation of 4-chloroaniline with various aldehydes and ketones yields Schiff bases, which have been shown to possess antimicrobial and other biological activities.
-
Enzyme Inhibitors: Derivatives of 4-chloroaniline have been synthesized and evaluated as inhibitors of various enzymes, demonstrating their potential as lead compounds in drug discovery.
Table 2: Examples of 4-Chloroaniline Derivatives with Biological Activity
| Derivative Class | Example Structure | Biological Activity | Reference(s) |
| Schiff Bases | Condensation product with salicylaldehyde | Antibacterial, Antifungal | |
| Sulfonamides | N-substituted 4-chlorobenzenesulfonamides | Enzyme inhibition (e.g., urease, butyrylcholinesterase) | |
| Coumarins | 4-Anilinocoumarin derivatives | Antimicrobial |
Analytical Chemistry and Toxicology
Due to its environmental and health significance, the development of sensitive and reliable analytical methods for the detection and quantification of 4-chloroaniline is an active area of research. These methods are crucial for monitoring its presence in industrial effluents, consumer products, and biological samples.
Workflow for HPLC Analysis of 4-Chloroaniline:
Caption: General workflow for the analysis of 4-Chloroaniline by HPLC.
Protocol: HPLC Determination of 4-Chloroaniline in Pharmaceutical Formulations
This protocol is adapted from a validated method for the simultaneous determination of chlorhexidine and 4-chloroaniline.
-
Chromatographic Conditions:
-
Column: XBridge C18 column (or equivalent).
-
Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer solution (e.g., 32:68 v/v).
-
Flow Rate: 2 mL/min.
-
Detection: UV detection at 239 nm.
-
Column Temperature: 40 °C.
-
-
Standard Preparation: Prepare stock solutions of 4-chloroaniline in a suitable solvent (e.g., a water/acetonitrile mixture). Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute liquid pharmaceutical formulations directly with the mobile phase. For semi-solid formulations like toothpaste, weigh a portion, dissolve it in the mobile phase with sonication and stirring, centrifuge, and filter the supernatant before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of 4-chloroaniline in the samples by comparing the peak area to the calibration curve generated from the standards.
Conclusion and Future Perspectives
4-Chloroaniline remains an indispensable intermediate in the chemical industry, with its applications deeply integrated into the production of essential goods in the agricultural, pharmaceutical, and materials sectors. Its versatility as a synthetic building block ensures its continued importance. However, its toxicological profile necessitates stringent control over its handling, use, and environmental release.
Future research will likely focus on several key areas:
-
Green Chemistry Approaches: The development of more sustainable and environmentally benign synthetic routes to and from 4-chloroaniline, minimizing waste and hazardous byproducts.
-
Novel Applications: The exploration of new applications for 4-chloroaniline derivatives in areas such as materials science, electronics, and catalysis.
-
Advanced Bioremediation Techniques: The genetic engineering of microorganisms for more efficient and complete degradation of 4-chloroaniline in contaminated environments.
-
Mechanistic Toxicology: A deeper understanding of the molecular mechanisms underlying the toxicity and carcinogenicity of 4-chloroaniline to inform risk assessment and develop safer alternatives.
By leveraging the foundational knowledge presented in this guide, researchers and industrial scientists can continue to harness the synthetic potential of 4-chloroaniline while mitigating its associated risks, paving the way for innovation in a responsible and sustainable manner.
References
-
PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
- Cardoso, M. A., et al. (2011). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314.
- Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry, 2(4), 422-428.
-
INCHEM. (2003). 4-Chloroaniline (CICADS 48). Retrieved from [Link]
- Nitoi, I., Oancea, P., & Cristea, I. (2015). Advanced degradation of 4-chloroaniline from water in UV/TiO2/H2O2 system. Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară "Ion Ionescu de la Brad" Iași, Seria Horticultură, 58(1), 108-113.
- Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of endodontics, 36(2), 312-314.
- Arora, P. K., & Bae, H. (2014). Biodegradation of 4-chloroaniline by bacteria enriched from soil. Journal of basic microbiology, 54(5), 461-468.
- Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.
-
ResearchGate. (2015). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-Raman spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]
- Google Patents. (n.d.). CN102993056A - Preparation method of chlorhexidine compound.
-
PubMed. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. Retrieved from [Link]
-
ResearchGate. (2010). Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography. Retrieved from [Link]
- Carl R
An In-depth Technical Guide to 4-Chloro-N-(cyclopropylmethyl)aniline: A Key Building Block in Modern Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N-(cyclopropylmethyl)aniline, a crucial building block in the synthesis of contemporary pharmaceuticals. The document details its chemical and physical properties, outlines a robust synthetic protocol via reductive amination, and presents a thorough characterization profile. A significant focus is placed on its pivotal role as a key intermediate in the synthesis of the cyclin-dependent kinase (CDK) inhibitor, Roniciclib. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction
This compound has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural combination of a chlorinated aniline ring and a cyclopropylmethyl group provides a valuable scaffold for the development of targeted therapeutics. The chlorine atom offers a site for further functionalization and can influence the electronic properties of the aromatic ring, while the cyclopropylmethyl moiety is a well-recognized feature in many bioactive compounds, often contributing to enhanced metabolic stability and target-binding affinity.
This guide will delve into the essential aspects of this compound, from its fundamental characteristics to its practical application in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN | [Calculated] |
| Molecular Weight | 181.66 g/mol | [Calculated] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; expected to be >200 °C | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from synthetic protocols |
| CAS Number | 1785761-10-5 (for hydrochloride salt) | [1] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-chloroaniline with cyclopropanecarboxaldehyde. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Reaction Scheme
Sources
The Genesis of a Bond: An In-depth Technical Guide to the Discovery and History of N-Alkylaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylanilines represent a cornerstone of modern organic chemistry, finding indispensable applications in pharmaceuticals, dyes, and materials science. This technical guide provides a comprehensive exploration of the discovery and historical evolution of N-alkylaniline synthesis. We delve into the foundational work of August Wilhelm von Hofmann, tracing the development from classical methodologies to the sophisticated catalytic and reductive amination techniques that define the current state-of-the-art. This guide offers not only a historical narrative but also a practical resource, presenting detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of key synthetic strategies. Through this lens, we aim to provide researchers with a deeper understanding of the causality behind experimental choices and to equip them with the knowledge to navigate the synthesis of this vital class of compounds.
The Dawn of an Era: Hofmann's Pioneering Work and the Birth of N-Alkylanilines
The story of N-alkylanilines is intrinsically linked to the discovery and exploration of aniline itself. First isolated in 1826, it was the pioneering work of German chemist August Wilhelm von Hofmann in the mid-19th century that truly unlocked the synthetic potential of this simple aromatic amine.[1][2] In his seminal 1850 publication, "Researches regarding the molecular constitution of the volatile organic bases," Hofmann laid the conceptual groundwork for understanding the relationship between ammonia and organic bases.[3][4] He demonstrated that the hydrogen atoms of ammonia could be successively replaced by organic radicals, a discovery that paved the way for the synthesis of primary, secondary, and tertiary amines.[4] This fundamental insight was the genesis of N-alkylaniline synthesis.
Hofmann's early work involved the reaction of aniline with alkyl halides, a method that, despite its limitations, established the first reliable route to N-alkylanilines.[5] This classical approach, often referred to as direct N-alkylation, involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of an alkyl halide. While conceptually straightforward, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.
Classical Approaches to N-Alkylation: Foundational Yet Flawed
The direct reaction of anilines with alkylating agents like alkyl halides and sulfates dominated the early landscape of N-alkylaniline synthesis. These methods, while historically significant, are often hampered by issues of selectivity and harsh reaction conditions.
Direct N-Alkylation with Alkyl Halides
This method relies on the nucleophilicity of the aniline nitrogen to displace a halide from an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Causality Behind Experimental Choices: The choice of solvent and base is critical in this reaction. A polar aprotic solvent is often used to dissolve the reactants and facilitate the SN2 reaction. The base must be strong enough to deprotonate the aniline and prevent the formation of the anilinium salt, which is a poor nucleophile. However, a common pitfall is over-alkylation, leading to the formation of N,N-dialkylanilines and even quaternary ammonium salts.
Experimental Protocol: N-Ethylation of Aniline with Ethyl Iodide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (1.2 eq).
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-ethylaniline from unreacted starting materials and over-alkylation products.
The Hofmann-Martius Rearrangement
Another classical method for the preparation of C-alkylanilines from N-alkylanilines is the Hofmann-Martius rearrangement. This reaction involves the acid-catalyzed rearrangement of an N-alkylaniline to the corresponding ortho- and para-alkylanilines. While not a direct N-alkylation method, it is historically significant in the context of aniline chemistry.
The Rise of Catalysis: A Paradigm Shift in N-Alkylaniline Synthesis
The limitations of classical methods spurred the development of more efficient and selective catalytic approaches. These modern techniques have revolutionized N-alkylaniline synthesis, offering milder reaction conditions, broader substrate scope, and improved atom economy.
Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy
The use of alcohols as alkylating agents represents a significant advancement in green chemistry, as water is the only byproduct.[6][7] This transformation is typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][7][8]
Mechanism: The catalytic cycle involves the following key steps:
-
Oxidation: The metal catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, "borrowing" two hydrogen atoms.
-
Condensation: The in situ generated carbonyl compound condenses with the aniline to form an imine or enamine intermediate.
-
Reduction: The metal hydride complex then reduces the imine or enamine to the N-alkylaniline, returning the "borrowed" hydrogen atoms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
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- 5. researchgate.net [researchgate.net]
- 6. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: N-Alkylation of Anilines via Borrowing Hydrogen Catalysis
Prepared by: Gemini, Senior Application Scientist
A Paradigm Shift in C-N Bond Formation: The Borrowing Hydrogen Methodology
The N-alkylation of anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of secondary and tertiary amines that are critical intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods for this conversion often rely on the use of stoichiometric and frequently toxic alkylating agents like alkyl halides, which generate significant salt waste and can lead to over-alkylation.[3] While reductive amination offers an alternative, it requires stoichiometric reducing agents, diminishing the overall atom economy.[3]
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) methodology represents a powerful and sustainable paradigm for C-N bond formation.[3][4] This elegant, one-pot strategy utilizes readily available and inexpensive alcohols as the alkylating agents, with the only byproduct being water.[5][6] The process is catalyzed by a transition metal complex that temporarily "borrows" hydrogen from the alcohol to facilitate the reaction before returning it in the final step.[6] This approach offers immense advantages in terms of atom economy, reduced waste, and the use of benign starting materials, aligning perfectly with the principles of green chemistry.[7]
The Catalytic Cycle: A Mechanistic Deep Dive
The N-alkylation of anilines via the borrowing hydrogen strategy is a tandem process involving three distinct, catalyst-mediated steps.[8] The entire cycle is a closed loop where the catalyst is regenerated, allowing for high efficiency with sub-stoichiometric catalyst loadings.
-
Oxidation (Dehydrogenation): The catalyst first activates the alcohol substrate, abstracting two hydrogen atoms to form a metal-hydride intermediate and releasing a highly reactive aldehyde or ketone in situ.[5]
-
Condensation: The in situ-generated carbonyl compound readily reacts with the aniline (or primary/secondary amine) to form a Schiff base or imine intermediate, releasing one molecule of water.[3]
-
Reduction (Hydrogenation): The metal-hydride species, holding the "borrowed" hydrogen, then reduces the imine intermediate to form the final N-alkylated aniline product. This step regenerates the active catalyst, allowing it to re-enter the cycle.[8]
This cascade process avoids the isolation of the often-unstable aldehyde intermediate and circumvents the need for external hydrogen gas, enhancing the safety and practicality of the procedure.[7]
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is paramount to the success of the N-alkylation reaction. Research has spanned both precious and earth-abundant metals in homogeneous and heterogeneous systems.
Homogeneous Catalysts
Homogeneous catalysts are highly active and selective, often operating under milder conditions.
-
Noble Metals (Ru, Ir, Rh): Ruthenium and Iridium complexes, particularly those with N-heterocyclic carbene (NHC) or phosphine ligands, are among the most effective and widely studied catalysts for this transformation.[9] They exhibit high turnover numbers and broad substrate scope.[10]
-
Earth-Abundant Metals (Mn, Fe, Co, Ni): Driven by sustainability and cost-effectiveness, significant progress has been made using first-row transition metals.[3] Manganese pincer complexes, for instance, have been shown to selectively mono-alkylate anilines with a variety of alcohols.[11] Nickel-based systems, both as simple salts with ligands and well-defined complexes, have also emerged as powerful catalysts.[12][13]
Heterogeneous Catalysts
Heterogeneous systems offer crucial advantages in terms of catalyst separation, recyclability, and minimized metal contamination in the final product.
-
Supported Nanoparticles: Nickel nanoparticles supported on materials like alumina (Ni/θ-Al₂O₃) have proven to be reusable and effective for the alkylation of various amines and anilines under additive-free conditions.[14] Heterogeneous copper catalysts have also been employed successfully.[15][16]
-
Metal-Organic Frameworks (MOFs): MOFs provide a unique platform where active metal sites, such as Iridium-phosphine complexes, can be immobilized. These catalysts show high activity, selectivity, and excellent recyclability with no catalyst residue leaching into the product.[17]
-
Single-Atom Catalysts (SACs): The latest frontier involves SACs, such as iron atoms dispersed on N-doped graphene (FeSA@N-G). These systems maximize atom efficiency and have demonstrated record-breaking turnover numbers and frequencies for the N-alkylation of aniline with benzyl alcohol under solvent-free conditions.[7]
Data Presentation: A Comparative Overview
The benchmark reaction of aniline with benzyl alcohol is often used to compare the efficacy of different catalytic systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | ||||||
| Mn-PNP Pincer Complex | 1-2 | t-BuOK | 80 | 16-24 | >95 | [11] |
| NiBr₂ / 1,10-phenanthroline | 10-20 | KOt-Bu | 130 | 48-60 | ~85-95 | [3] |
| [Ru(p-cymene)Cl₂]₂ / dppf | 0.5 | K₂CO₃ | 100 | 24 | >95 | [10] |
| Heterogeneous | ||||||
| UiO-66–PPh₂–Ir (MOF) | 1 | K₃PO₄ | 110 | 12 | >99 | [17] |
| Ni/θ-Al₂O₃ | 5 (Ni wt%) | None | 160 | 24 | ~98 | [14] |
| FeSA@N-G (SAC) | 0.097 | None | 150 | 2.5 | >99 | [7] |
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for performing the N-alkylation of anilines.
Protocol 1: Homogeneous N-Alkylation using a Manganese Pincer Catalyst
This protocol is adapted from methodologies developed for earth-abundant metal catalysis and is suitable for selective mono-alkylation.[11]
A. Materials & Equipment
-
Reactants: Aniline (0.5 mmol), Benzyl alcohol (0.75 mmol)
-
Catalyst: Manganese (PNP) Pincer Complex (e.g., [Mn(PNP)(CO)₂Br]) (1-2 mol%)
-
Base: Potassium tert-butoxide (KOt-Bu) (0.55 mmol, 1.1 equiv.)
-
Solvent: Anhydrous Toluene (2 mL)
-
Equipment: Schlenk tube with a magnetic stir bar, argon/nitrogen line, oil bath, magnetic stirrer/hotplate, standard glassware for workup, silica gel for chromatography.
B. Step-by-Step Procedure
-
Preparation: Dry the Schlenk tube under vacuum and heat with a heat gun. Allow it to cool to room temperature under a positive pressure of argon or nitrogen. This step is critical to remove atmospheric moisture, which can quench the base and interfere with the catalyst.
-
Charging Reagents: To the Schlenk tube, add the manganese catalyst (1-2 mol%) and potassium tert-butoxide (0.55 mmol).
-
Adding Solvents and Substrates: Under a flow of argon, add anhydrous toluene (2 mL), followed by aniline (0.5 mmol) and benzyl alcohol (0.75 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 5 mL of water.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylaniline.
Protocol 2: Heterogeneous N-Alkylation using an Iridium-MOF Catalyst
This protocol is based on the use of a highly stable and recyclable metal-organic framework catalyst, ideal for ensuring product purity.[17]
A. Materials & Equipment
-
Reactants: Aniline (0.2 mmol, 18 μL), Benzyl alcohol (0.3 mmol, 29 μL)
-
Catalyst: UiO-66–PPh₂–Ir (2-3 mg, ~1 mol%)
-
Base: Potassium phosphate (K₃PO₄) (0.4 mmol)
-
Solvent: Anhydrous Dioxane (1 mL)
-
Equipment: 4 mL screw-cap vial with a magnetic stir bar, argon/nitrogen source, heating block, centrifuge, GC-FID for analysis.
B. Step-by-Step Procedure
-
Preparation: Place the UiO-66–PPh₂–Ir catalyst (~1 mol%) and K₃PO₄ (0.4 mmol) into the reaction vial.
-
Inerting the Vial: Purge the vial with argon or nitrogen for several minutes. Maintaining an inert atmosphere is crucial for catalyst stability and activity.
-
Adding Reagents: Under an argon atmosphere, add anhydrous dioxane (1 mL), followed by aniline (0.2 mmol) and benzyl alcohol (0.3 mmol) via micropipette.[17]
-
Reaction Execution: Tightly seal the vial with a Teflon-lined cap. Place the vial in a preheated heating block at 110 °C and stir for 12 hours.[17]
-
Catalyst Separation: After the reaction, cool the vial to room temperature. The solid heterogeneous catalyst can be separated from the reaction mixture by centrifugation.[17]
-
Analysis: Decant the supernatant (the product solution). For quantitative analysis, an internal standard (e.g., mesitylene, 0.2 mmol) can be added, and the conversion and yield can be determined by GC-FID.[17]
-
Purification and Catalyst Recycling: The product solution can be concentrated and purified via column chromatography as described in Protocol 1. The recovered solid catalyst can be washed with solvent (e.g., dioxane), dried under vacuum, and reused for subsequent reactions. A "hot filtration test" can be performed by removing the catalyst mid-reaction to confirm its heterogeneous nature; the reaction should cease upon catalyst removal.[17]
Field Insights & Troubleshooting
-
Low Conversion: This can be due to catalyst deactivation or insufficient reaction time/temperature. Ensure all reagents and solvents are anhydrous and the system is properly inerted. Consider increasing the temperature or catalyst loading if the issue persists.
-
Formation of Side Products: Over-alkylation to form tertiary amines can occur, especially with highly reactive catalysts or an excess of alcohol. Using the aniline as the limiting reagent can help favor mono-alkylation.[11] Aldol condensation of the intermediate aldehyde is another possible side reaction, though typically minimal.
-
Catalyst Heterogeneity: For heterogeneous catalysts, perform leaching tests (like hot filtration) to confirm that the catalysis is not occurring due to dissolved metal species.[17]
-
Substrate Scope: While the reaction is robust, anilines with strong electron-withdrawing groups may react more slowly. Sterically hindered alcohols or anilines may also require more forcing conditions. Halide functional groups are generally well-tolerated, providing a handle for further synthetic elaboration.[5]
Conclusion
The N-alkylation of anilines using the borrowing hydrogen methodology is a sophisticated and highly efficient synthetic tool. Its adherence to the principles of green chemistry, combined with a broad substrate scope and operational simplicity, makes it a superior alternative to classical methods. The ongoing development of robust, recyclable, and cost-effective catalysts based on earth-abundant metals continues to expand the industrial and pharmaceutical applicability of this powerful transformation.[18][19]
References
- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts.
- Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Royal Society of Chemistry Publishing.
- Borrowing Hydrogen for Organic Synthesis.
- ChemInform Abstract: N-Alkylation of Amines Through Hydrogen Borrowing over a Heterogeneous Cu Catalyst.
- N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods.
- Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy.
- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Organic Chemistry Portal.
- Borrowing Hydrogen Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst.
- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
- Borrowing Hydrogen for Organic Synthesis.
- N‐Alkylation of aniline with various alcohols catalyzed by 2.[a].
- Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts.
- Hydrogen auto-transfer. Wikipedia.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Sustainable pathways to bio-based amines via the 'hydrogen borrowing' str
- Efficient nickel-catalysed N-alkylation of amines with alcohols. Royal Society of Chemistry Publishing.
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- 2. research.rug.nl [research.rug.nl]
- 3. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 4. Hydrogen auto-transfer - Wikipedia [en.wikipedia.org]
- 5. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
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Choosing a Catalyst for Selective N-Alkylation of Anilines: A Mechanistic and Practical Approach
An Application Guide for Researchers
Abstract
The selective N-alkylation of anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Achieving high selectivity for mono-N-alkylation while preventing C-alkylation and overalkylation remains a significant synthetic challenge. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern catalytic strategies to address this challenge. We delve into the mechanistic principles behind catalyst selection, focusing on the highly efficient "Borrowing Hydrogen" methodology. Detailed protocols for both precious metal and earth-abundant metal catalyst systems are provided, alongside a decision-making framework to aid in catalyst selection for specific applications.
The Synthetic Challenge: Achieving Selectivity in Aniline Alkylation
N-alkylated anilines are ubiquitous structural motifs in a vast array of commercially important molecules. The direct alkylation of the N-H bond in anilines, however, is fraught with challenges. Traditional methods often rely on stoichiometric alkyl halides, which suffer from poor atom economy and the co-production of salt waste.[1] More critically, the primary product, a secondary amine, is often more nucleophilic than the starting aniline, leading to facile overalkylation and the formation of undesired tertiary amines. A further complication is competitive C-alkylation of the electron-rich aromatic ring, particularly under acidic conditions or at high temperatures.[2]
Catalysis offers the most elegant solution to these selectivity issues. A well-chosen catalyst can operate under milder conditions, favor the desired mono-N-alkylation pathway, and utilize more sustainable alkylating agents, such as alcohols, which generate water as the sole byproduct.[3][4]
The "Borrowing Hydrogen" Principle: A Dominant Strategy
A major paradigm shift in N-alkylation has been the widespread adoption of the "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" mechanism, primarily using alcohols as alkylating agents.[4][5] This strategy avoids the use of pre-activated electrophiles and is exceptionally atom-economical. The catalytic cycle, elegantly bypassing the selectivity pitfalls of classical methods, proceeds through three key stages.
The causality of this process is rooted in the temporary and reversible oxidation of a stable, unreactive alcohol into a highly reactive carbonyl intermediate in situ.
-
Oxidation: The metal catalyst transiently "borrows" two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone.
-
Condensation & Dehydration: The aniline undergoes a rapid and reversible condensation reaction with the in situ-generated carbonyl compound to form an imine (or Schiff base) intermediate, releasing a molecule of water.
-
Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst.
This mechanism's inherent elegance is that the highly reactive aldehyde is never present in high concentration, minimizing side reactions. Furthermore, the reduction step is highly specific for the C=N bond of the imine intermediate.
Figure 1: The Borrowing Hydrogen Catalytic Cycle.
Catalyst Selection: A Practical Decision Framework
Choosing the right catalyst requires balancing factors of reactivity, selectivity, cost, and substrate scope. Transition metals from Groups 8-11 are particularly effective, with both precious and earth-abundant options demonstrating high efficacy.
Figure 2: Catalyst Selection Decision Tree.
Precious Metal Catalysts (Ru, Ir, Pd)
Ruthenium, Iridium, and Palladium complexes are the most extensively studied and reliable catalysts for BH N-alkylation.[6] They generally exhibit high turnover numbers (TONs) and broad functional group tolerance, making them the preferred choice for complex molecule synthesis where reliability is paramount.
-
Expertise: These catalysts are often highly active due to their ability to readily cycle between different oxidation states, facilitating both the alcohol dehydrogenation and imine reduction steps. Iridium complexes, in particular, are known for their high stability and efficiency in these transformations.[7]
-
Trustworthiness: Well-defined molecular complexes, such as those with pincer ligands, offer high reproducibility.[5] Heterogeneous versions like Palladium on Carbon (Pd/C) are also robust and can be recycled, though they may require higher temperatures.[8]
Earth-Abundant Metal Catalysts (Ni, Co, Fe, Mn, Cu)
Driven by cost and sustainability, significant research has focused on developing catalysts based on first-row transition metals.[4] These systems offer a greener and more economical alternative to their precious metal counterparts.
-
Expertise: While sometimes requiring higher catalyst loadings or temperatures, modern systems based on Nickel,[4] Cobalt,[3][9] and Manganese[5] have shown remarkable activity that is competitive with precious metals. The choice of ligand is often critical to stabilize the active species and prevent catalyst decomposition.
-
Trustworthiness: The preparation of these catalysts can be remarkably simple. For example, highly active nickel catalysts can be generated in situ from common precursors like Ni(COD)₂ and a base, offering a practical and low-cost entry point.[4] Copper-based catalysts have also been used effectively for this transformation.[1][10]
Heterogeneous Catalysts (Zeolites, MOFs)
For large-scale industrial applications, catalyst recovery and reuse are critical. Heterogeneous catalysts provide a straightforward solution.
-
Expertise: Zeolites offer shape selectivity, where the pore structure can physically hinder the formation of bulky C-alkylated or di-alkylated products, thus favoring the desired mono-N-alkylated aniline.[2] Metal-Organic Frameworks (MOFs) can be designed to support single-site metal centers, combining the high activity of homogeneous catalysts with the recyclability of heterogeneous systems.[3][7]
-
Trustworthiness: The primary advantage is simplified purification; the catalyst can be removed by simple filtration. This is a significant process advantage, eliminating the need for chromatographic separation of the product from a soluble catalyst.
Comparative Overview of Catalytic Systems
The table below summarizes key features of representative catalytic systems to guide experimental design.
| Catalyst System | Alkylating Agent | Typical Conditions | Advantages | Limitations |
| Iridium Pincer Complex [7] | Alcohols | 1-2 mol% catalyst, Toluene, 110-130 °C | Very high activity, broad scope, high selectivity. | High cost of Iridium. |
| Ruthenium PNP Complex | Alcohols | 1-5 mol% catalyst, Base (e.g., t-BuOK), Toluene, 100-150 °C | Excellent for mono-alkylation, good functional group tolerance. | High cost of Ruthenium. |
| In situ Nickel [4] | Alcohols | 5 mol% Ni(COD)₂, KOH, Dioxane, 140 °C | Low cost, easy to prepare, good functional group tolerance. | May require higher temperatures; air-sensitive precursor. |
| Cobalt on N-doped Carbon [9] | Alcohols | 10 mg catalyst, t-BuOK, Toluene, 140 °C | Heterogeneous, recyclable, uses earth-abundant metal. | Higher catalyst loading, moderately high temperature. |
| Manganese Pincer Complex [5] | Alcohols (incl. Methanol) | 2-5 mol% catalyst, Base (e.g., KOtBu), THF, 80 °C | Mild conditions, excellent selectivity for mono-alkylation. | Ligand synthesis can be complex. |
| Copper-Chromite [1] | Alcohols | 5 mol% catalyst, K₂CO₃, o-Xylene, 110 °C | Low cost, effective for benzyl alcohol. | Chromite toxicity is a concern; mechanism less defined. |
| Zeolite S-115 [2] | Alcohols | Gas or liquid phase, 250-350 °C | Highly selective for N-alkylation, prevents C-alkylation. | Requires very high temperatures. |
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Safety Note: These reactions should be performed in a well-ventilated fume hood. Solvents should be appropriately dried, and reactions involving air-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Manganese-Catalyzed N-Benzylation of Aniline (Homogeneous, Mild Conditions)
This protocol is adapted from the work of Zell et al. with manganese pincer complexes, demonstrating a highly selective mono-alkylation under relatively mild conditions.[5]
Materials:
-
Manganese PNP Pincer Catalyst (e.g., [Mn(PNP)(CO)₂Br]) (2 mol%)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Benzyl alcohol (1.2 mmol, 1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (30 mol%)
-
Anhydrous Tetrahydrofuran (THF) (3 mL)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the Manganese PNP catalyst (2 mol%), potassium tert-butoxide (30 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (3 mL) via syringe.
-
Add aniline (1.0 mmol) and benzyl alcohol (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS for completion, typically 12-24 h).
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylaniline.
Protocol 2: Nickel-Catalyzed N-Alkylation of Aniline (Homogeneous, Low-Cost)
This protocol is based on the highly efficient and practical system developed by Barta and colleagues, using an easily prepared, ligand-free nickel catalyst.[4]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)
-
Potassium hydroxide (KOH) (10 mol%)
-
Aniline derivative (1.0 mmol, 1.0 equiv)
-
Alcohol (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Heavy-walled pressure tube with a screw cap
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add Ni(COD)₂ (5 mol%) and KOH (10 mol%) to a pressure tube containing a magnetic stir bar.
-
Remove the tube from the glovebox and add the aniline derivative (1.0 mmol) and anhydrous 1,4-dioxane (4 mL) under a flow of argon.
-
Add the alcohol (1.5 mmol) via syringe.
-
Quickly and tightly seal the pressure tube with the screw cap.
-
Place the tube in a preheated aluminum block or oil bath at 140 °C.
-
Stir vigorously for 16-24 hours.
-
Cool the reaction to room temperature. Caution: The reaction may be under pressure.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of silica gel or Celite to remove nickel residues.
-
Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Reductive Amination using a Heterogeneous Catalyst (Alternative Pathway)
For substrates where the BH pathway may be sluggish or for aldehydes/ketones that are readily available, reductive amination is a robust alternative. This protocol uses a recyclable heterogeneous catalyst.[11]
Materials:
-
4-Methoxyaniline (1.0 mmol, 1.0 equiv)
-
Cyclohexanone (1.1 mmol, 1.1 equiv)
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Isopropanol (as solvent and hydrogen source) (5 mL)
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 4-methoxyaniline (1.0 mmol), cyclohexanone (1.1 mmol), and isopropanol (5 mL).
-
Carefully add the 10% Pd/C catalyst (5 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring. This method is a form of transfer hydrogenation where isopropanol serves as the hydrogen donor.
-
Monitor the reaction by TLC or GC-MS until the starting aniline is consumed (typically 6-24 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.
-
Wash the Celite pad with additional isopropanol or ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or recrystallization as needed.
Conclusion
The selective N-alkylation of anilines has transitioned from a challenging process reliant on harsh reagents to a highly efficient and sustainable transformation governed by sophisticated catalysis. The "Borrowing Hydrogen" strategy, catalyzed by a range of transition metals, stands out as a premier method due to its high atom economy and use of benign alcohols as alkylating agents. For researchers in academia and industry, the choice of catalyst can be tailored to specific needs, whether prioritizing the raw activity and scope of precious metals or the cost-effectiveness and sustainability of earth-abundant systems. The protocols and decision-making framework provided herein serve as a robust starting point for developing and optimizing these critical C-N bond-forming reactions.
References
- Title: Selective N-alkylation of aniline in the presence of zeolite catalysts Source: Google Patents URL
-
Title: Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst Source: Organic Chemistry Portal URL: [Link]
-
Title: N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst Source: ResearchGate URL: [Link]
-
Title: Catalytic N-Alkylation of Anilines Source: ResearchGate URL: [Link]
-
Title: N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran Source: TSI Journals URL: [Link]
-
Title: A plausible mechanism for the N-alkylation of aniline and alcohol Source: ResearchGate URL: [Link]
-
Title: Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst Source: Royal Society of Chemistry (RSC Publishing) URL: [Link]
-
Title: Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity Source: MDPI URL: [Link]
-
Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds Source: Semantic Scholar URL: [Link]
-
Title: Efficient nickel-catalysed N-alkylation of amines with alcohols Source: Royal Society of Chemistry (RSC Publishing) URL: [Link]
-
Title: N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex Source: ACS Publications URL: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mastering a Key Transformation: A Detailed Guide to the Palladium-Catalyzed N-Arylation of Cyclopropylamine
For Researchers, Scientists, and Drug Development Professionals
The N-aryl cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of bioactive molecules and clinical drug candidates. Its unique three-dimensional structure imparts favorable pharmacological properties, including metabolic stability and enhanced binding affinity. However, the construction of this C-N bond presents unique challenges. This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the experimental setup for the palladium-catalyzed N-arylation of cyclopropylamine, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
The Challenge: Navigating the Reactivity of a Small, Strained Amine
The N-arylation of cyclopropylamine via the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, is not without its intricacies.[1][2] The small, sterically unhindered nature of cyclopropylamine makes it susceptible to diarylation, a common side reaction that consumes the desired mono-arylated product. Furthermore, the inherent strain of the cyclopropyl ring, while electronically interesting, can lead to concerns about potential ring-opening side reactions under catalytic conditions, although studies have shown the cyclopropane ring generally remains intact during this transformation.[3]
Overcoming these challenges requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The selection of each component is critical to achieving high yields and selectivity for the desired N-aryl cyclopropylamine product.
The Solution: A Symphony of Sterically Demanding Ligands and Strong Bases
Successful protocols for the N-arylation of cyclopropylamine have converged on the use of highly specialized catalyst systems. These systems are designed to favor the formation of the mono-arylated product and to operate under mild conditions that preserve the integrity of the cyclopropyl moiety.
The Powerhouse of the Reaction: The Palladium Catalyst and its Ligand
The heart of this transformation is the palladium catalyst, which facilitates the key bond-forming steps. However, the true maestro conducting the reaction's selectivity and efficiency is the phosphine ligand bound to the palladium center.[4] For the N-arylation of cyclopropylamine, bulky, electron-rich monophosphine ligands from the Buchwald and YPhos families have proven to be exceptionally effective.[5][6]
Key Ligands for Success:
-
Buchwald Ligands (e.g., BrettPhos, tBuBrettPhos): These biaryl phosphine ligands are characterized by their significant steric bulk and electron-donating properties.[5][6][7] The steric hindrance around the palladium center is crucial for preventing the binding of a second molecule of the N-aryl cyclopropylamine product, thus effectively suppressing diarylation.[8] The electron-rich nature of these ligands facilitates the crucial oxidative addition step of the catalytic cycle and promotes the final reductive elimination to release the desired product.[9][10]
-
YPhos Ligands (e.g., adYPhos): This newer class of ligands features an ylide moiety directly bound to the phosphorus atom, making them exceptionally strong electron donors.[4] The adamantyl-substituted YPhos ligand (adYPhos), in particular, combines this powerful electronic effect with extreme steric bulk, leading to highly active catalysts that can even promote the coupling of challenging aryl chlorides at room temperature.[4]
The selection of a specific ligand is often guided by the nature of the aryl halide coupling partner. For more reactive aryl bromides and iodides, BrettPhos-based systems are often sufficient. For less reactive and more sterically hindered aryl chlorides, the enhanced reactivity of the adYPhos ligand is often necessary to achieve good yields.
Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed N-arylation of cyclopropylamine proceeds through the well-established Buchwald-Hartwig amination cycle. Understanding these fundamental steps is key to troubleshooting and optimizing the reaction.
Caption: A general workflow for the N-arylation of cyclopropylamine.
Protocol 1: Room Temperature N-Arylation of an Aryl Chloride using a Pd/adYPhos Catalyst System
This protocol is particularly well-suited for electron-deficient and electron-neutral aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol)
-
Cyclopropylamine (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
adYPhos (0.024 mmol, 2.4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.8 mmol, 1.8 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask under an inert atmosphere, add the aryl chloride, Pd₂(dba)₃, adYPhos, and potassium tert-butoxide.
-
Add anhydrous toluene to the flask via syringe.
-
Add the cyclopropylamine to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl cyclopropylamine.
Protocol 2: N-Arylation of an Aryl Bromide using a BrettPhos-based Palladium Precatalyst
This protocol is a robust method for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Cyclopropylamine (1.2 mmol, 1.2 equiv)
-
[(BrettPhos)Pd(crotyl)]OTf precatalyst (0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vial under an inert atmosphere, add the aryl bromide, [(BrettPhos)Pd(crotyl)]OTf precatalyst, and potassium tert-butoxide.
-
Add anhydrous dioxane to the vial via syringe.
-
Add the cyclopropylamine to the reaction mixture via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure N-aryl cyclopropylamine.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the N-arylation of cyclopropylamine with different catalyst systems and aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / adYPhos | 4-Chlorotoluene | KOtBu | Toluene | RT | 16 | 95 | [5] |
| Pd₂(dba)₃ / adYPhos | 4-Chloroanisole | KOtBu | Toluene | RT | 16 | 92 | [5] |
| [(BrettPhos)Pd(crotyl)]OTf | 4-Bromotoluene | KOtBu | Dioxane | 100 | 4 | 91 | [6] |
| [(BrettPhos)Pd(crotyl)]OTf | 1-Bromo-4-fluorobenzene | KOtBu | Dioxane | 100 | 6 | 88 | [6] |
| [(tBuBrettPhos)Pd(allyl)]OTf | 4-Chloroacetophenone | KOtBu | Dioxane | 110 | 12 | 85 | [6] |
Conclusion: Enabling the Synthesis of a Privileged Scaffold
The palladium-catalyzed N-arylation of cyclopropylamine is a powerful and essential transformation for the synthesis of medicinally relevant compounds. By understanding the underlying principles that govern the selection of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with this reaction. The use of sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald and YPhos families, in concert with a strong base like potassium tert-butoxide, provides a reliable and high-yielding pathway to the desired N-aryl cyclopropylamine products. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in drug discovery and development, empowering them to efficiently synthesize these important molecular building blocks.
References
-
Kaup, T., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link]
-
Stradiotto, M., et al. (2018). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). The Role of the Base in Palladium-Catalyzed C–N Bond Formation. Journal of the American Chemical Society. Available at: [Link]
-
Gildner, P. G., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at: [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Kuwano, R., & Utsunomiya, M. (2002). Palladium-Catalyzed N-Arylation of Primary Alkylamines with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Singh, U. P., & Singh, R. P. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]
-
Zhang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Hierso, J.-C., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Hartwig, J. F., et al. (2021). Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Buchwald, S. L., & Geis, O. (1999). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry. Available at: [Link]
-
McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Available at: [Link]
-
Watson, A. J. B., et al. (2010). Palladium catalyzed N-arylation of hydroxylamines. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Hiyama, T., et al. (2000). Mechanistic Aspects of Palladium-Catalyzed Allylstannylation of Alkynes. Organic Letters. Available at: [Link]
-
Chen, C., & Yang, L.-M. (2005). Arylation of Diarylamines Catalyzed by Ni(II)-PPh3 System. Organic Letters. Available at: [Link]
-
Engle, K. M., et al. (2021). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. Available at: [Link]
-
Norrby, P.-O., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Available at: [Link]
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Szostak, M. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
Sources
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
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- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-Chloro-N-(cyclopropylmethyl)aniline via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-Chloro-N-(cyclopropylmethyl)aniline from a crude synthetic mixture using normal-phase flash column chromatography. As a key intermediate in pharmaceutical and agrochemical synthesis, obtaining this compound with high purity is critical. This guide addresses the inherent challenges of purifying basic aromatic amines on standard silica gel, which often leads to significant peak tailing and poor recovery. We present a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) and culminating in a robust preparative column chromatography protocol. The causality behind each experimental step, particularly the use of a basic mobile phase modifier to mitigate undesirable stationary phase interactions, is thoroughly explained to ensure reproducibility and high-yield, high-purity outcomes.
Introduction and Scientific Principle
This compound is a secondary aromatic amine whose purification presents a common challenge in organic synthesis. The primary obstacle arises from the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase for column chromatography[1]. This acid-base interaction results in strong, non-specific binding of the amine to the stationary phase, leading to:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, often co-eluting with impurities.
-
Low Recovery: A significant portion of the product can remain irreversibly bound to the column.
-
Potential Degradation: Highly acidic sites on the silica can sometimes catalyze the degradation of sensitive compounds.
To overcome these issues, this protocol employs a mobile phase modified with a small percentage of a volatile tertiary amine, such as triethylamine (TEA). The TEA acts as a competitive base, effectively "masking" or neutralizing the acidic silanol groups on the silica surface[1]. This allows the target analyte, this compound, to travel through the column with significantly reduced tailing, resulting in sharper peaks, better separation from impurities, and improved recovery. The selection of an appropriate non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is determined empirically through TLC to achieve optimal separation between the target compound and potential impurities, such as unreacted 4-chloroaniline[2][3] or over-alkylated byproducts.
Materials and Equipment
Chemicals and Reagents
| Chemical | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to contain starting materials and byproducts. |
| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Standard Supplier | |
| Hexanes | HPLC Grade | Standard Supplier | Non-polar eluent component. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | Polar eluent component. |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Standard Supplier | Basic modifier. |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | For sample loading and TLC chamber. |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring and method development. |
| Staining Agent | Potassium Permanganate (KMnO4) or Iodine | N/A | For visualization if compounds are not UV-active. |
Equipment
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
TLC developing chambers
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Experimental Protocols
This section is divided into two core workflows: method development using TLC and the scaled-up preparative column purification.
Workflow Part A: Mobile Phase Optimization via TLC
The goal is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation in preparative column chromatography.
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane (DCM) or ethyl acetate.
-
Prepare Eluents: In small beakers, prepare ~10 mL of several test eluents. Start with a baseline of Hexanes:EtOAc and add 1% TEA to each. A good starting point for screening is:
-
95:5 Hexanes:EtOAc + 1% TEA
-
90:10 Hexanes:EtOAc + 1% TEA
-
80:20 Hexanes:EtOAc + 1% TEA
-
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture stock solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. If necessary, use a chemical stain like KMnO4 for further visualization.
-
Analyze and Iterate: Calculate the Rf for the product spot in each solvent system.
-
If the Rf is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate.
-
If the Rf is too high (>0.4), decrease the polarity by decreasing the percentage of ethyl acetate.
-
The optimal system will show good separation between the product spot (Rf ≈ 0.3) and other impurity spots.
-
Caption: TLC workflow for optimizing the mobile phase.
Workflow Part B: Preparative Flash Column Chromatography
Step-by-Step Protocol:
-
Column Preparation:
-
Securely clamp a glass column of appropriate size in a fume hood. Ensure the column is perfectly vertical.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a silica gel slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the optimized non-polar eluent component (hexanes).
-
Pour the slurry into the column. Use a funnel to avoid spillage. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% TEA) to the column using a separatory funnel as a reservoir.
-
Open the stopcock and apply gentle air pressure (if necessary) to begin eluting the compounds. Maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the same mobile phase.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain the pure product, combine these fractions in a round-bottom flask.
-
Remove the solvents and triethylamine using a rotary evaporator.
-
The resulting oil or solid is the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.
-
Caption: Step-by-step workflow for preparative column chromatography.
Expected Results & Troubleshooting
A successful purification will yield this compound as a single spot on the TLC plate (when analyzing the combined, purified fractions), with an Rf matching that observed during method development. The physical appearance of the pure compound is typically a yellow liquid or low-melting solid[4].
| Problem | Possible Cause | Solution |
| Severe Tailing/Streaking | Insufficient triethylamine (TEA) in the mobile phase. | Increase TEA concentration to 1.5-2%. Ensure TEA is fresh. |
| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the mobile phase using TLC. A shallower gradient might be needed. |
| Cracked/Channeled Column | Improper packing of the silica gel. | Repack the column carefully. Ensure the slurry is homogenous and allow it to settle without air bubbles. |
| Low Product Recovery | Compound is still on the column; mobile phase is not polar enough to elute it. | After collecting the main product, flush the column with a much more polar solvent (e.g., 50:50 Hexanes:EtOAc) to see if more product elutes. |
Safety Precautions
-
All procedures should be conducted inside a certified chemical fume hood.
-
4-Chloroaniline and its derivatives are toxic and potential carcinogens; handle with extreme care[2][3].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (1995). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Mohamadighader, N., Saraei, M., & Nematollahi, D. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10, 31563-31569. Retrieved from [Link]
-
Zhang, B.-X. (2008). 4-Chloro-N-(3-phenylallylidene)aniline. Acta Crystallographica Section E, E64, o2478. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:13159-74-5 | 4-chloro-N-[(4-chlorophenyl)methyl]aniline. Retrieved from [Link]
-
Hyder, M. K. M. Z., et al. (2017). What type of GCMS column is best for a total resolution of aromatic amines? ResearchGate. Retrieved from [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Selective N-Alkylation of Anilines
Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with selectivity during the N-alkylation of anilines. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, providing you with the expertise to troubleshoot and optimize your synthetic strategies.
The Challenge: Understanding and Preventing Over-alkylation
The direct alkylation of anilines, while seemingly straightforward, is often complicated by a lack of selectivity, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[1] This issue, known as over-alkylation, arises from a fundamental principle of reactivity: the product of the initial alkylation, a secondary N-alkylaniline, is often more nucleophilic than the starting aniline. This increased nucleophilicity makes the mono-alkylated product more likely to react with the alkylating agent, initiating a "runaway" reaction that is difficult to control.[2]
The goal of this guide is to provide you with a robust framework for controlling this reactivity, ensuring high selectivity for the desired mono-N-alkylaniline. We will explore three primary strategies: Reductive Amination , the use of Protecting Groups , and Catalytic Methods .
Troubleshooting Guide & FAQs
This section addresses common issues encountered during aniline alkylation in a practical question-and-answer format.
Q1: My TLC plate shows multiple spots after a direct alkylation reaction with an alkyl halide. What am I seeing and how can I achieve a single product?
A: The multiple spots on your TLC plate likely correspond to the starting aniline, the desired mono-alkylated product, the di-alkylated product, and potentially a quaternary ammonium salt which may appear close to the baseline. Aniline and its N-alkylated derivatives can often be visualized under UV light (254 nm) or by using a potassium permanganate stain.[3]
-
Causality: As previously mentioned, the mono-alkylated product is a stronger nucleophile than aniline, leading to subsequent alkylations.
-
Solution: To achieve a single, mono-alkylated product, you should avoid direct alkylation with highly reactive alkyl halides. The most reliable strategies are:
-
Reductive Amination: This two-step (or one-pot) method involves the formation of an imine from aniline and an aldehyde or ketone, followed by its reduction. This is a highly selective method for mono-alkylation.[4]
-
Protecting Groups: By temporarily converting the -NH2 group into a less nucleophilic group (e.g., a carbamate), you can perform a single alkylation on the nitrogen atom (after deprotonation) and then remove the protecting group.[5]
-
Q2: My reductive amination reaction is very slow or stalls completely. What could be the problem?
A: Slow or incomplete reductive aminations can be due to several factors:
-
Inefficient Imine Formation: The first step, the formation of the imine, is often the rate-limiting step and is typically acid-catalyzed. If the reaction mixture is not slightly acidic, imine formation can be slow. However, strong acidic conditions can protonate the aniline, rendering it non-nucleophilic.
-
Troubleshooting: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[6]
-
-
Inactive Reducing Agent: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) can degrade over time, especially if not stored properly.
-
Steric Hindrance: A bulky aldehyde/ketone or a sterically hindered aniline can slow down the reaction.[8]
-
Troubleshooting: Increase the reaction temperature or extend the reaction time. In some cases, a more powerful reducing agent might be necessary, but this should be approached with caution to avoid side reactions.
-
Q3: I'm trying to use a protecting group strategy, but I'm getting low yields during the protection step. Why is this happening?
A: Low yields in the protection step, for instance, when introducing a Boc (tert-butoxycarbonyl) group using Boc-anhydride (Boc₂O), can be due to:
-
Inadequate Base: The protection reaction requires a base to neutralize the acid byproduct. If the base is too weak or used in insufficient quantity, the reaction may not proceed to completion.
-
Troubleshooting: For Boc protection, ensure you are using an adequate amount of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For Cbz (benzyloxycarbonyl) protection with Cbz-Cl, a base is also required to scavenge the generated HCl.[9]
-
-
Reaction Conditions: The reaction may require specific solvents or temperatures to proceed efficiently.
-
Troubleshooting: Ensure your solvent is anhydrous if required by the procedure. For some anilines, gentle heating might be necessary to achieve full conversion.
-
Q4: I'm struggling to remove the protecting group after alkylation. What are my options?
A: The choice of deprotection method is critical and depends on the protecting group and the stability of your molecule.
-
Boc Group: Typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane). If your molecule is acid-sensitive, this can be problematic.
-
Troubleshooting: For acid-sensitive compounds, consider thermal deprotection, although this may require high temperatures.[10]
-
-
Cbz Group: Usually removed by catalytic hydrogenation (e.g., H₂, Pd/C).[9] This method is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or nitro groups.
-
Troubleshooting: If hydrogenation is not an option, alternative methods like using strong acids (HBr in acetic acid) or transfer hydrogenation can be employed.[11]
-
Q5: How do I choose the right solvent for my aniline alkylation to improve selectivity?
A: The solvent can play a crucial role in modulating the reactivity and selectivity of the alkylation.
-
Polar Protic Solvents (e.g., alcohols): Can solvate both the aniline and the alkylating agent, but may also participate in side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Can accelerate SN2 reactions but may also promote over-alkylation.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Can sometimes favor mono-alkylation by reducing the solubility and reactivity of the initially formed secondary amine. Recent studies have shown that in certain catalytic systems, the choice of solvent can even switch the selectivity between N-alkylation and C-alkylation.[10]
-
Ionic Liquids: Have been shown to be effective media for selective N-alkylation of anilines, with selectivity being influenced by the hydrogen-bond accepting ability of the anion.[12]
A systematic screening of solvents is often the best approach to optimize for selectivity in a new reaction.
Comparative Analysis of Mono-Alkylation Strategies
The choice of method for selective mono-alkylation will depend on the specific substrates, functional group tolerance, and desired scale of the reaction. The following table provides a comparative overview of the main strategies.
| Strategy | Alkylating Agent | Typical Reagents & Conditions | Selectivity for Mono-alkylation | Advantages | Disadvantages | Key References |
| Direct Alkylation | Alkyl Halides | Na₂CO₃ or K₂CO₃, Acetone or ACN, Reflux | Low to Moderate | Simple setup | Prone to over-alkylation; formation of byproduct salts. | [1] |
| Reductive Amination | Aldehydes, Ketones | 1. Aniline, Aldehyde, cat. AcOH2. NaBH(OAc)₃ or NaBH₃CN in DCE or THF | High to Excellent | Excellent selectivity; mild conditions; wide substrate scope. | Requires a carbonyl compound as the alkyl source; reducing agents can be moisture-sensitive. | [13] |
| Protecting Group (Boc) | Alkyl Halides | 1. Boc₂O, TEA, DCM2. NaH, Alkyl Halide, THF3. TFA or HCl for deprotection | Excellent | High selectivity; well-established procedures. | Adds two steps (protection/deprotection) to the synthesis; harsh deprotection conditions may not be suitable for all substrates. | [14] |
| Protecting Group (Cbz) | Alkyl Halides | 1. Cbz-Cl, NaHCO₃, Dioxane/H₂O2. NaH, Alkyl Halide, DMF3. H₂, Pd/C for deprotection | Excellent | High selectivity; orthogonal to acid-labile groups. | Deprotection by hydrogenation is not compatible with reducible functional groups (e.g., alkenes, nitro groups). | [9][15] |
| Catalytic (Zeolites) | Alcohols | Zeolite catalyst (e.g., S-115), 250-350 °C, Gas Phase | High | Uses readily available alcohols; catalyst can be recycled. | Requires high temperatures and specialized equipment for gas-phase reactions. | [16] |
| Catalytic (Metal) | Alcohols | Metal catalyst (e.g., Ni, Mn, Ru complexes), Base, High Temp. | High to Excellent | "Borrowing Hydrogen" strategy is atom-economical (water is the only byproduct). | May require specific ligands and inert atmosphere; potential for metal contamination in the product. | [9] |
Visualizing the Mechanisms
To better understand the principles of selectivity, the following diagrams illustrate the key pathways.
The "Runaway" Over-alkylation Pathway
Caption: The over-alkylation cascade.
Control Strategy 1: Reductive Amination Workflow
Caption: Selective mono-alkylation via reductive amination.
Control Strategy 2: The Protecting Group Approach
Caption: Workflow for selective mono-alkylation using a protecting group.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for the most reliable selective N-alkylation strategies.
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol is a general procedure for the reductive amination of anilines with aldehydes using sodium triacetoxyborohydride (STAB).
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of the aniline (1.0 eq) in DCE (at a concentration of 0.1-0.2 M), add the aldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add STAB (1.5 eq) portion-wise over 10-15 minutes. Note: STAB is moisture-sensitive.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-24 hours).
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylaniline.[17]
Protocol 2: Selective Mono-N-Alkylation using a Cbz Protecting Group
This procedure outlines the protection of aniline with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent deprotection.
Part A: Protection of Aniline with Cbz-Cl Materials:
-
Aniline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water
Procedure:
-
Dissolve the aniline (1.0 eq) in dioxane.
-
In a separate flask, dissolve sodium bicarbonate (2.5 eq) in water.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the sodium bicarbonate solution to the aniline solution with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Cbz-protected aniline, which can often be used in the next step without further purification.[15]
Part B: N-Alkylation of Cbz-Protected Aniline Materials:
-
N-Cbz-aniline (from Part A) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Cbz-aniline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Part C: Deprotection of the Cbz Group by Hydrogenolysis Materials:
-
N-alkyl-N-Cbz-aniline (from Part B)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-alkyl-N-Cbz-aniline in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (typically 5-10 mol % Pd).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen with a balloon or use a Parr apparatus.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired mono-N-alkylaniline.[9]
References
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. Available from: [Link]
- Sreekumar, K., et al. A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Pillai, C.N., & Jayarani. Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available from: [Link]
-
Reactions of Aniline. Chemistry Steps. Available from: [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. ACS Publications. Available from: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. National Institutes of Health. Available from: [Link]
-
R. Ciriminna, et al. Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Available from: [Link]
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Available from: [Link]
-
Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. Available from: [Link]
-
9.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available from: [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. Available from: [Link]
-
Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. ResearchGate. Available from: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available from: [Link]
-
Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. Available from: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available from: [Link]
- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available from: [Link]
-
TLC stains. TLC Stains. Available from: [Link]
-
Synthesis of N-alkylanilines via aryne reaction in primary aliphatic amine solvent. ACS Publications. Available from: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available from: [Link]
-
Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. Available from: [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available from: [Link]
-
TLC Visualization Reagents. EPFL. Available from: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. Available from: [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available from: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. Available from: [Link]
-
Detect aninline. ResearchGate. Available from: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available from: [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ResearchGate. Available from: [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. TLC stains [reachdevices.com]
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- 5. Protective Groups [organic-chemistry.org]
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- 8. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tandfonline.com [tandfonline.com]
- 16. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 17. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tar Formation in Aniline Alkylation Reactions
Welcome to the technical support center dedicated to providing researchers, chemists, and process development professionals with in-depth guidance on managing and preventing tar formation during aniline alkylation reactions. This resource is designed to move beyond generic advice, offering a detailed look into the mechanistic origins of tar and providing actionable, field-tested solutions to common experimental challenges. Our goal is to empower you to achieve cleaner reactions, higher yields, and more reliable outcomes.
Section 1: Understanding the Genesis of Tar in Aniline Alkylation
Tar, in the context of aniline alkylation, is not a single, well-defined compound. It is a complex, often dark-colored, amorphous mixture of high-molecular-weight byproducts. Its formation is a significant challenge, leading to reduced product yield, difficult purification, and catalyst deactivation. Understanding the chemical pathways that lead to tar is the first step in its prevention.
The primary desired reaction, the N-alkylation of aniline, typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when an alcohol is used as the alkylating agent. This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with aniline to form an imine. The imine is subsequently reduced by the hydrogen "borrowed" by the catalyst to yield the N-alkylated aniline, with water being the only theoretical byproduct[1].
However, several side reactions can occur, leading to the formation of tarry substances:
-
Polymerization of Intermediates: The aldehyde and imine intermediates are highly reactive and can undergo self-condensation or polymerization, especially under acidic conditions or at elevated temperatures[2][3]. Aniline itself can also be involved in polymerization pathways[4][5].
-
Condensation Reactions: Aniline can react with aldehyde intermediates to form diamino triphenyl methanes and other condensation products, which can be precursors to larger polymeric structures[6][7].
-
Catalyst-Mediated Degradation: Strong acid catalysts, while effective for alkylation, can also promote side reactions, including the degradation of aniline and the subsequent polymerization of the degradation products, especially at high temperatures[8][9][10].
-
Oxidative Coupling: The presence of trace oxidants can lead to the oxidative coupling of aniline molecules, forming colored, high-molecular-weight impurities.
Below is a diagram illustrating the intended reaction pathway versus the side reactions leading to tar formation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US1780334A - Aldehyde amine condensation products - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Chloro-N-(cyclopropylmethyl)aniline. As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction to the Synthesis and its Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation typically involves the N-alkylation of 4-chloroaniline with a cyclopropylmethyl electrophile or the reductive amination of 4-chloroaniline with cyclopropanecarboxaldehyde. While these methods are generally effective, they are not without their challenges. The formation of side reaction products can complicate purification, reduce yields, and impact the quality of the final product. This guide will focus on identifying, understanding, and mitigating the formation of these unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the root causes and actionable steps for resolution.
Issue 1: Presence of a Higher Molecular Weight Impurity
Question: My reaction mixture shows a significant peak in the GC-MS or LC-MS analysis with a mass corresponding to the addition of a second cyclopropylmethyl group. What is this impurity and how can I avoid it?
Answer:
This common impurity is the tertiary amine, N,N-bis(cyclopropylmethyl)-4-chloroaniline , formed through over-alkylation of the desired secondary amine product. The secondary amine, once formed, can compete with the starting 4-chloroaniline for the alkylating agent.[1][2]
Causality:
-
Increased Nucleophilicity: The product, this compound, is often more nucleophilic than the starting 4-chloroaniline, making it more reactive towards the electrophile.[1]
-
Stoichiometry: Using an excess of the cyclopropylmethylating agent (e.g., cyclopropylmethyl bromide or cyclopropanecarboxaldehyde) significantly increases the likelihood of dialkylation.[3]
-
Reaction Conditions: Prolonged reaction times or elevated temperatures can also favor the formation of the tertiary amine.
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Carefully control the molar ratio of reactants. Use a slight excess of the 4-chloroaniline relative to the cyclopropylmethylating agent (e.g., 1.1 to 1.5 equivalents of the aniline).
-
-
Slow Addition:
-
Add the cyclopropylmethylating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine.
-
-
Monitor the Reaction:
-
Track the progress of the reaction closely using TLC, GC, or LC-MS. Quench the reaction as soon as the starting 4-chloroaniline is consumed to a satisfactory level.
-
-
Stepwise Procedure for Reductive Amination:
-
In reductive amination, consider a two-step approach. First, form the imine by reacting 4-chloroaniline and cyclopropanecarboxaldehyde, and then, in a separate step, add the reducing agent (e.g., sodium borohydride). This can sometimes offer better control over the reaction.[4]
-
Purification of the Target Compound:
Should you still have a mixture, separation of this compound from its dialkylated counterpart can typically be achieved by column chromatography on silica gel. The less polar tertiary amine will generally elute before the secondary amine. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
Issue 2: Isomeric Impurities Detected by NMR and MS
Question: I am observing impurities with the same mass as my desired product, but the 1H NMR spectrum is complex, showing unexpected olefinic protons or signals inconsistent with a cyclopropylmethyl group. What are these isomers?
Answer:
These are likely rearrangement products of the cyclopropylmethyl group, namely 4-Chloro-N-(but-3-en-1-yl)aniline (the homoallylic amine) and 4-Chloro-N-(cyclobutyl)aniline .
Causality:
The formation of these isomers is attributed to the rearrangement of the cyclopropylmethyl cation, which can be in equilibrium with the cyclobutyl and homoallyl cations. This is particularly prevalent in reactions that proceed through an SN1-type mechanism or under acidic conditions that can promote carbocation formation.
-
Reaction Mechanism: The direct N-alkylation with a cyclopropylmethyl halide can have some SN1 character, especially with Lewis acid catalysts or in polar, protic solvents, leading to the formation of the cyclopropylmethyl cation.
-
Reductive Amination Conditions: While generally milder, certain conditions in reductive amination, such as the use of strong Lewis acids or protic acids to activate the carbonyl or imine, can facilitate the formation and subsequent rearrangement of a carbocation-like intermediate.
Troubleshooting Protocol:
-
Favor SN2 Conditions for N-Alkylation:
-
Use a non-polar aprotic solvent.
-
Employ a strong base to deprotonate the aniline, increasing its nucleophilicity for a more direct SN2 attack.
-
Avoid Lewis acids that can promote carbocation formation.
-
-
Optimize Reductive Amination:
-
Choose a reducing agent that is effective under neutral or mildly acidic conditions, such as sodium triacetoxyborohydride (STAB), which is known to be selective for imine reduction without requiring strongly acidic conditions.
-
If an acid catalyst is necessary for imine formation, use it sparingly and at low temperatures.
-
Analytical Identification:
-
1H NMR: Look for characteristic signals of the butenyl group (vinylic protons between 5-6 ppm) or the cyclobutyl group (broad multiplets in the aliphatic region).
-
GC-MS: Isomeric compounds will have the same molecular ion peak, but their fragmentation patterns may differ. Their retention times will also be different.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred to minimize side products: reductive amination or direct N-alkylation?
A1: Both routes have their merits and potential pitfalls. Reductive amination is often considered a milder and more controlled method for producing secondary amines, which can help to minimize over-alkylation.[5][6] However, the conditions must be carefully chosen to avoid rearrangement of the cyclopropylmethyl group. Direct N-alkylation can be very efficient, but it is more prone to over-alkylation due to the increased nucleophilicity of the product amine.[1][2] The choice of method may depend on the available starting materials, scale of the reaction, and the specific equipment available.
Q2: Can the 4-chloroaniline ring itself lead to side products?
A2: Yes, under certain conditions, the 4-chloroaniline ring can undergo side reactions. For instance, under strongly basic conditions and high temperatures, nucleophilic aromatic substitution of the chloride is a possibility, though generally unlikely with an amine nucleophile. More common is the potential for oxidative coupling or polymerization of the aniline, especially in the presence of certain metal catalysts or oxidizing agents. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction to prevent oxidation.
Q3: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including the starting materials, product, and side products like the dialkylated amine and rearranged isomers.[7]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): A powerful tool for analyzing less volatile compounds and for obtaining high-resolution mass data to confirm the identity of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for the structural elucidation of the final product and for identifying and quantifying isomeric impurities.
Diagrams of Reaction Pathways
Main Synthetic Pathways and Key Side Reactions
Caption: Synthetic routes to this compound and common side products.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add cyclopropanecarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30 minutes.
-
Monitor the reaction by TLC or GC-MS until the imine intermediate is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation with Cyclopropylmethyl Bromide
-
To a solution of 4-chloroaniline (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add a non-nucleophilic base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Add cyclopropylmethyl bromide (1.0 eq) dropwise over 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Summary of Potential Side Reaction Products
| Side Product Name | Chemical Structure | Formation Pathway | Key Analytical Signatures |
| N,N-bis(cyclopropylmethyl)-4-chloroaniline | Cl-C₆H₄-N(CH₂-c-C₃H₅)₂ | Over-alkylation | Higher molecular weight in MS; absence of N-H proton in NMR. |
| 4-Chloro-N-(but-3-en-1-yl)aniline | Cl-C₆H₄-NH-CH₂CH₂CH=CH₂ | Rearrangement of cyclopropylmethyl cation | Olefinic protons (δ 5-6 ppm) and allylic protons in ¹H NMR. |
| 4-Chloro-N-(cyclobutyl)aniline | Cl-C₆H₄-NH-c-C₄H₇ | Rearrangement of cyclopropylmethyl cation | Characteristic multiplets for the cyclobutyl ring in ¹H and ¹³C NMR. |
References
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025, August 10). Catalytic N-Alkylation of Anilines. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Retrieved January 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
ResearchGate. (n.d.). Proposed reaction mechanism for light promoted N-alkylation of p-chloroaniline over Cu-Mo/TiO2. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US1908951A - Method of separating alkyl anilines.
-
National Institutes of Health. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2023, March 9). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Retrieved January 23, 2026, from [Link]
-
Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Retrieved January 23, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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Improving the selectivity of mono-N-alkylation of anilines
Aniline N-Alkylation Technical Support Center
Welcome to the Technical Support Center for the selective mono-N-alkylation of anilines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying principles that govern selectivity, helping you not only to solve current issues but also to proactively design more robust and efficient reactions.
The Challenge: Achieving Mono-Selectivity
The N-alkylation of anilines is a cornerstone of organic synthesis, crucial for creating intermediates for pharmaceuticals, agrochemicals, and materials.[1][2] The primary difficulty in this process is controlling the reaction to favor the formation of the mono-alkylated secondary amine over the di-alkylated tertiary amine.[3][4] The product of the initial alkylation, the secondary amine, is often more nucleophilic than the starting primary aniline, leading it to react preferentially with the alkylating agent and produce undesired di-alkylation products.[3] This guide provides troubleshooting strategies and foundational knowledge to overcome this inherent reactivity challenge.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Question 1: My reaction is producing significant amounts of di-N-alkylated aniline. How can I improve mono-selectivity?
Over-alkylation is the most frequent obstacle. Here’s how to diagnose and fix it:
Probable Cause 1: Reaction Stoichiometry and Kinetics The relative concentrations of the aniline, alkylating agent, and the mono-alkylated product are in constant flux. High local concentrations of the alkylating agent or extended reaction times can favor a second alkylation event.
Solution:
-
Adjust Stoichiometry: Use the aniline as the limiting reagent or use only a slight excess (e.g., 1.2 equivalents) of the alkylating agent (alcohol or halide).[1][5][6] This minimizes the availability of the alkylating agent for the second reaction.
-
Slow Addition: If using a highly reactive alkylating agent like an alkyl halide, add it slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant primary aniline.
-
Monitor Reaction Progress: Closely track the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS). Stop the reaction as soon as the consumption of the starting aniline plateaus and before significant amounts of the di-alkylated product accumulate.
Probable Cause 2: Catalyst System and Reaction Conditions The nature of the catalyst and the reaction environment plays a pivotal role. Highly active catalysts or high temperatures can accelerate both alkylation steps, diminishing selectivity.
Solution:
-
Catalyst Choice: Employ catalysts known for high mono-selectivity. Modern systems based on earth-abundant metals like manganese and nickel have shown excellent performance.[1][7] For instance, manganese pincer complexes are reported to exclusively yield mono-alkylated products with no traces of di-alkylation.[1]
-
Steric Hindrance: Introduce steric bulk either on the aniline (e.g., ortho-substituents) or the catalyst's ligands.[5] Steric hindrance can make the second alkylation of the already bulkier secondary amine more difficult.
-
Lower the Temperature: Running the reaction at the lowest feasible temperature can often improve selectivity. While this may slow the reaction rate, it can disproportionately slow the second alkylation step. For example, many manganese-catalyzed reactions proceed with high selectivity at a relatively mild 80 °C.[1]
Question 2: The reaction is showing low conversion of the starting aniline. What are the likely causes?
Low conversion can be frustrating, pointing to issues with reagents, catalysts, or the reaction setup.
Probable Cause 1: Inactive Catalyst or Insufficient Activation Many modern catalytic systems, particularly those used in "Borrowing Hydrogen" methodologies, require specific conditions to enter the active catalytic cycle.
Solution:
-
Base is Critical: Most N-alkylation reactions with alcohols require a base (commonly KOtBu) to activate the pre-catalyst.[1][5][6] The base facilitates the deprotonation steps necessary to generate the active catalytic species. Ensure the base is fresh, anhydrous, and used in the correct stoichiometric amount.
-
Check Catalyst Integrity: If using a heterogeneous catalyst like Pd/C, ensure it hasn't been poisoned by impurities (e.g., sulfur compounds) from the reagents or solvents. For homogeneous catalysts, ensure they were stored under an inert atmosphere if they are air- or moisture-sensitive.
-
Solvent Choice: The solvent can influence catalyst activity and solubility. Toluene is a common and effective solvent for many catalytic systems.[1][6] Ensure you are using a dry, appropriate solvent.
Probable Cause 2: Poorly Reactive Substrates Electron-deficient anilines (those with electron-withdrawing groups) are less nucleophilic and can be sluggish to react. Similarly, sterically hindered anilines or secondary alcohols can react slowly.
Solution:
-
Increase Temperature: For less reactive substrates, a higher reaction temperature may be necessary to achieve a reasonable rate. For example, N-methylation with methanol, a challenging transformation, often requires temperatures around 100 °C.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can improve conversion for difficult substrates.
-
Screen Different Catalysts: Some catalytic systems are better suited for electron-poor substrates. If one catalyst fails, consult the literature for alternatives. For instance, Cp*Co(III)-based catalysts have shown broad functional group tolerance.[8]
Troubleshooting Decision Workflow
This flowchart provides a logical path for diagnosing and resolving poor mono-N-alkylation selectivity.
Caption: A decision tree for troubleshooting poor mono-selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, and why is it preferred?
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HA) methodology is an elegant and atom-economical process for N-alkylation using alcohols as the alkylating agents.[1][5] Instead of using pre-made aldehydes or ketones, the catalyst temporarily "borrows" hydrogen from the alcohol substrate to oxidize it in-situ to the corresponding carbonyl compound. This carbonyl then reacts with the aniline to form an imine. In the final step, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylated aniline. The only byproduct of this process is water, making it an environmentally friendly alternative to traditional methods that use alkyl halides and generate salt waste.[2][9]
Caption: The catalytic cycle of the Borrowing Hydrogen mechanism.
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on several factors:
-
Substrate Scope: Some catalysts have a very broad scope, working for both electron-rich and electron-poor anilines and various alcohols.[1][6][8] Others might be more specialized. For example, nickel-based catalysts have been shown to be effective for aryl, heteroaryl, and even aliphatic amines.[7]
-
Cost and Availability: Catalysts based on noble metals like Iridium and Ruthenium are highly effective but can be expensive.[5][10] There is a strong trend towards using more sustainable and cost-effective catalysts based on first-row transition metals like cobalt, nickel, and manganese.[1][7][8][11]
-
Functional Group Tolerance: If your aniline or alcohol contains other sensitive functional groups (e.g., alkenes, nitriles, esters), you must choose a catalyst that will not react with them. Many modern catalysts offer high chemoselectivity, leaving such groups untouched.[1][7]
Catalyst System Comparison for N-Benzylation of Aniline
| Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Key Features | Reference |
| Mn-pincer (1) | t-BuOK | 80 | 24 | 78 | High mono-selectivity, Earth-abundant metal | [1] |
| NiBr₂/Ligand | NaOtBu | 120 | 24 | 99 | Broad scope, tolerates many functional groups | [7] |
| NHC-Ir(III) | KOtBu | 120 | 24 | 98 | High activity for diverse anilines | [5] |
| Zn(II)/Azo Ligand | t-BuOK | 110 | 12 | 79 | Sustainable metal, good functional group tolerance | [6] |
| Ru-Macho-BH | KOtBu | 80 | 16 | 99 | Commercially available, mild conditions | [10] |
Q3: Are there any effective metal-free methods?
Yes, research into metal-free N-alkylation is a growing area. One innovative approach uses visible light and an ammonium salt like NH₄Br as a catalyst.[2] In this system, visible light initiates the formation of a reactive species that facilitates the C-N bond formation without any transition metals or strong bases. This method is particularly attractive for applications where metal contamination is a major concern, such as in the synthesis of pharmaceutical intermediates.[2]
Key Experimental Protocol
General Protocol for Manganese-Catalyzed Mono-N-Alkylation of an Aniline with a Primary Alcohol
This protocol is adapted from the highly selective method developed by Kempe and colleagues using a manganese pincer complex.[1]
Materials:
-
Substituted Aniline (1.0 mmol, 1.0 equiv)
-
Primary Alcohol (1.2 mmol, 1.2 equiv)
-
Manganese Pincer Pre-catalyst (e.g., complex 1 from the source, 0.03 mmol, 3 mol%)
-
Potassium tert-butoxide (KOtBu) (0.75 mmol, 0.75 equiv)
-
Anhydrous Toluene (2 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube and dry it thoroughly under vacuum with a heat gun. Allow it to cool to room temperature and backfill with an inert atmosphere (e.g., Argon).
-
Reagent Addition: Under a positive flow of argon, add the manganese pre-catalyst, KOtBu, and the solid aniline derivative to the Schlenk tube.
-
Solvent and Liquid Reagents: Add the anhydrous toluene, followed by the liquid aniline (if applicable) and the primary alcohol via syringe.
-
Reaction: Seal the Schlenk tube and place it into a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete (typically 24 hours), cool the mixture to room temperature. Quench the reaction by carefully adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure mono-N-alkylated aniline product.[1]
References
-
Enthaler, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
Karimi, B., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress. Available at: [Link]
-
Li, Y., et al. (2024). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. Available at: [Link]
-
Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
Pillai, C. N., & Narayanan, S. (2001). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. Available at: [Link]
-
Shaikh, R., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]
-
Zhang, Y., et al. (2022). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces. Available at: [Link]
-
Bar-Ziv, T., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
-
Al-Amin, M., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Available at: [Link]
Sources
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
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- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of Anilines with Alcohols
Welcome to the technical support center for the N-alkylation of anilines with alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
The N-alkylation of anilines with alcohols, primarily through the elegant "borrowing hydrogen" or "hydrogen autotransfer" mechanism, represents a highly atom-economical and environmentally benign method for C-N bond formation, producing water as the sole byproduct.[1][2][3] This guide will help you navigate the nuances of this reaction, with a special focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the "Borrowing Hydrogen" mechanism and why is it important for this reaction?
The Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HAT) mechanism is a powerful catalytic cycle that enables alcohols to act as alkylating agents without the need for pre-activation (e.g., conversion to alkyl halides).[2][3] The process can be broken down into three key steps:
-
Oxidation (Dehydrogenation): The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.[2][3]
-
Condensation: The aniline reacts with the newly formed carbonyl compound to form an imine intermediate, releasing a molecule of water.[4][5]
-
Reduction (Hydrogenation): The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst for the next cycle.[3]
This one-pot process is highly efficient and avoids the generation of stoichiometric waste products often associated with traditional alkylation methods.[3]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Q2: Why is a base required for this reaction?
A base is a crucial component in most borrowing hydrogen N-alkylation reactions. Its primary role is to facilitate the initial dehydrogenation step. By reacting with the alcohol, the base (commonly an alkoxide like potassium tert-butoxide, KOtBu) helps to form the metal-alkoxide species, which can then readily undergo β-hydride elimination to generate the aldehyde and the metal-hydride complex.[6] In many catalytic systems, no product formation is observed in the absence of a base, even at elevated temperatures.[1]
Q3: How does the choice of solvent impact the reaction?
The solvent plays a multifaceted role, influencing catalyst stability, substrate solubility, and the rate of key elementary steps in the catalytic cycle.[7][8]
-
Polarity: Aprotic solvents are generally more efficient than protic solvents for this transformation.[9] This is because protic solvents can compete with the alcohol for coordination to the catalyst and may interfere with the base's function.
-
Boiling Point: The reaction often requires elevated temperatures (80-140 °C) to drive the catalytic cycle efficiently.[1][10] Therefore, solvents with sufficiently high boiling points, such as toluene, xylene, or dioxane, are commonly employed.
-
Coordinating Ability: Strongly coordinating solvents can sometimes inhibit catalysis by occupying vacant sites on the metal center that are necessary for the reaction to proceed. Conversely, weakly coordinating solvents are often ideal.
Some reactions have also been successfully performed under solvent-free conditions, which is an excellent green chemistry approach, though this may require careful temperature control to manage reaction exotherms and ensure homogeneity.[6]
Troubleshooting Guide
Problem 1: My reaction shows low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically checking several key parameters.
Possible Causes & Solutions:
-
Inactive Catalyst or Pre-catalyst:
-
Explanation: Many catalysts, particularly those based on Ru(II) or Ir(III), are pre-catalysts that must be activated in situ. This activation often requires heat and the presence of a base.
-
Solution: Ensure your reaction is heated to the recommended temperature. Confirm that you have added the correct amount of a suitable base (KOtBu is a common choice). If using an air-sensitive catalyst, ensure you are using proper inert atmosphere techniques (e.g., a glovebox or Schlenk line).[1]
-
-
Insufficient Base or Inappropriate Base:
-
Explanation: As detailed in the FAQs, the base is essential for the initial dehydrogenation step.[6] An insufficient amount or a base that is too weak will result in a sluggish or stalled reaction.
-
Solution: Check that the base has been added in the correct stoichiometric ratio (often 0.75 to 1.5 equivalents relative to the limiting reagent).[1][6] Ensure the base is fresh and has not been deactivated by atmospheric moisture. Consider switching to a stronger base if weak bases are proving ineffective.
-
-
Reaction Temperature is Too Low:
-
Explanation: The borrowing hydrogen mechanism has several steps with significant activation barriers, particularly the initial alcohol dehydrogenation.[3]
-
Solution: Gradually increase the reaction temperature. Optimization studies often show a significant yield improvement when moving from 110 °C to 140 °C for more challenging substrates.[10] Ensure your reaction vessel is being heated and stirred effectively.
-
-
Inhibiting Impurities:
-
Explanation: Water can hydrolyze the base and interfere with the catalyst. Oxidizing agents or strongly coordinating species in your starting materials or solvent can poison the catalyst.
-
Solution: Use dry solvents and ensure your aniline and alcohol are pure. Aniline, in particular, is prone to air oxidation and may need to be distilled before use if it is darkly colored.
-
Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: The reaction is producing a significant amount of N,N-dialkylated aniline.
Achieving selective mono-alkylation is a key advantage of the borrowing hydrogen method, but over-alkylation can occur.[3]
Possible Causes & Solutions:
-
High Reactivity of the Product:
-
Explanation: The mono-alkylated secondary amine product can sometimes be more nucleophilic than the starting primary aniline, leading it to compete for reaction with the aldehyde intermediate.
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the aniline relative to the alcohol. This will increase the probability that the aldehyde intermediate reacts with the starting material rather than the product.
-
Lower Temperature: Running the reaction at the lower end of the effective temperature range can sometimes improve selectivity by favoring the kinetically preferred mono-alkylation.
-
Catalyst Choice: Some catalysts, particularly those with bulky ligands, are specifically designed to be selective for mono-alkylation.[1] Consider screening different catalysts if selectivity is a persistent issue.
-
-
-
Prolonged Reaction Time:
-
Explanation: Leaving the reaction to run for too long after the primary aniline has been consumed can provide more opportunity for the secondary amine to react.
-
Solution: Monitor the reaction progress by TLC or GC-MS. Work up the reaction as soon as the starting aniline is consumed to minimize the formation of the dialkylated byproduct.
-
Problem 3: I am isolating the imine intermediate instead of the final amine product.
The imine is a key intermediate in the reaction, but its accumulation indicates a problem with the final reduction step.
Possible Causes & Solutions:
-
Inefficient Hydrogen Transfer (Reduction Step):
-
Explanation: The metal-hydride species ([M]-H₂) is responsible for reducing the imine. If this step is slow or inhibited, the imine will build up in the reaction mixture.
-
Solution:
-
Increase Temperature: The reduction step can also have a significant thermal barrier. Increasing the reaction temperature may facilitate the hydrogen transfer.
-
Solvent Effects: The solvent can influence the stability and reactivity of the metal-hydride. In some cases, a change of solvent (e.g., from toluene to dioxane) might improve the efficiency of the reduction step.
-
Check for Oxidants: Ensure your reaction is free from adventitious oxidizing agents that could consume the metal-hydride species before it has a chance to reduce the imine.
-
-
-
Catalyst Deactivation:
-
Explanation: The catalyst may become deactivated after the initial oxidation and condensation steps but before it can complete the reduction. Deactivation can occur through mechanisms like fouling (coking), sintering, or poisoning.[11]
-
Solution: If you suspect catalyst deactivation, try using a fresh batch of catalyst or increasing the catalyst loading. For heterogeneous catalysts, regeneration protocols, such as mild oxidation followed by reduction, may be possible.[12]
-
Solvent Selection Guide
The choice of solvent is critical for optimizing reaction performance. Below is a table summarizing the properties and suitability of common solvents for this transformation.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Suitability & Rationale |
| Toluene | Aprotic, Non-polar | 111 | 2.4 | Highly Recommended. High boiling point, inert, and does not coordinate strongly to the catalyst. Often gives excellent yields.[1] |
| o-Xylene | Aprotic, Non-polar | 144 | 2.6 | Highly Recommended. Similar to toluene but allows for higher reaction temperatures, which can be beneficial for less reactive substrates.[9] |
| Dioxane | Aprotic, Polar | 101 | 2.2 | Recommended. A good alternative to toluene, its polar nature can sometimes improve solubility and reaction rates. |
| Methanol | Protic | 65 | 33.0 | Substrate-Specific. Used when it is the alkylating agent for N-methylation. Not recommended as a general solvent due to its low boiling point and protic nature.[1][3] |
| Solvent-Free | N/A | N/A | N/A | Good (with caution). An excellent green option. Requires careful control of reaction temperature. Can be very effective for certain substrate combinations.[6] |
General Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol
This protocol is a representative example based on common literature procedures.[1][9] Optimal conditions may vary depending on the specific catalyst and substrates used.
Safety Precaution: Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen.[13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., a Ru or Mn pincer complex, 1-3 mol%).
-
Reagent Addition: Under an inert atmosphere of argon or nitrogen, add the base (e.g., potassium tert-butoxide, 0.75-1.5 mmol).
-
Solvent and Substrates: Add the solvent (e.g., dry toluene, 2 mL). Then, add the aniline (1.0 mmol) followed by the benzyl alcohol (1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath or aluminum block set to the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting aniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure N-benzylaniline.
References
-
El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13083. [Link]
-
Çetin, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4975-4989. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
-
Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Li, Z., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]
-
Reed-Berendt, B. G., et al. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science, 7(4), 547-561. [Link]
-
Reed-Berendt, B. G., et al. (2021). Borrowing Hydrogen for Organic Synthesis. PMC. [Link]
-
Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 8899-8903. [Link]
-
He, L., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis, 10(5), 3404-3414. [Link]
-
Das, U., & Medlin, J. W. (2021). Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces. Chemical Society Reviews, 50(19), 10839-10860. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Sugunan, S., & Suja, H. (2003). Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co-Fe ternary spinel systems. Journal of Molecular Catalysis A: Chemical, 192(1-2), 245-254. [Link]
-
Gülgün, M. A., et al. (2012). Optimization of the reaction conditions for ruthenium catalyzed N‐alkylation of aniline with benzyl alcohol. ResearchGate. [Link]
-
Wang, D., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Various Authors. (n.d.). The alkylation of imine anions formation of enamines. ResearchGate. [Link]
-
Hamid, M. H. S. A., & Williams, J. M. J. (2007). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 129(13), 3824-3825. [Link]
-
Bartholomew, C. H. (2019). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Das, U., & Medlin, J. W. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. [Link]
-
Organic Chemistry. (2020). Alkylation of Amines, Part 3: with Alcohols. YouTube. [Link]
-
Mondal, S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
LearnChemE. (2021). ECHE 430 - Lecture 20 - Catalyst Deactivation. YouTube. [Link]
-
LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Various Authors. (n.d.). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. ResearchGate. [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. [Link]
-
Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols. The University of Groningen research portal. [Link]
-
Reed-Berendt, B. (n.d.). New Frontiers in Borrowing Hydrogen Catalysis. Cardiff University. [Link]
-
Xu, W., et al. (2015). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 5(4), 2377-2385. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
SIA. (n.d.). Safety Data Sheet: Aniline. SIA Toolbox. [Link]
-
Various Authors. (n.d.). N-alkylation of anilines with benzyl alcohols. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-N-(cyclopropylmethyl)aniline
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of 4-Chloro-N-(cyclopropylmethyl)aniline, a substituted aniline of interest in medicinal chemistry and materials science. We will explore detailed experimental protocols, compare ionization techniques and alternative analytical methodologies, and provide evidence-based insights to guide your analytical strategy.
Introduction to this compound and its Analytical Significance
This compound (C₁₀H₁₂ClN) is an aromatic amine containing a chloro-substituted phenyl ring and an N-linked cyclopropylmethyl group.[1] Substituted anilines are a critical class of compounds, serving as precursors and intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[2][3] The presence of the halogen and the strained cyclopropyl ring introduces unique chemical properties that necessitate robust and validated analytical methods for identification, quantification, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the comprehensive analysis of such molecules.
Recommended Mass Spectrometry Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The following protocol is a validated starting point, grounded in established methodologies for aniline derivatives.[1]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Serial Dilutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Matrix: For samples in complex matrices (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction (LLE) is recommended. Adjust the pH of the aqueous sample to >11 with 1.0 M NaOH and extract with an equal volume of dichloromethane.[4] The organic layer is then collected for analysis. This basification step ensures the aniline is in its free base form, enhancing its extraction into the organic solvent.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis to maximize analyte transfer to the column.
-
GC Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm, 0.25 µm film thickness HP-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program allows for good separation from potential impurities without excessive run times.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and expected fragment ions.
-
-
Experimental Workflow Visualization
Caption: Workflow for GC-MS analysis of this compound.
Proposed Fragmentation Pathway
Key fragmentation mechanisms include:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[5] Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to the loss of a cyclopropyl radical to form a stable, resonance-stabilized ion at m/z 140.
-
Benzylic Cleavage: Cleavage of the bond between the nitrogen and the methylene group can result in the formation of a chlorophenylamino radical and a cyclopropylmethyl cation at m/z 55.
-
Loss of Propene: Rearrangement of the cyclopropylmethyl group followed by the loss of a neutral propene molecule (C₃H₆) can lead to a fragment at m/z 139.
-
Ring Fragmentation: The chlorophenyl ring can undergo fragmentation, although this is generally less favorable than alpha-cleavage in N-alkylated anilines.
Caption: Proposed EI fragmentation pathway for this compound.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique significantly impacts the quality and type of data obtained. Here, we compare GC-MS with LC-MS, highlighting the differences in ionization and separation mechanisms.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) | LC-MS with Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Analyte is vaporized and ionized by a high-energy electron beam, causing extensive fragmentation. | Analyte in solution is nebulized and desolvated, forming protonated or deprotonated molecules. | Analyte in solution is vaporized, and solvent molecules are ionized by a corona discharge, which then transfer charge to the analyte. |
| Analyte Polarity | Best for volatile, non-polar to moderately polar compounds. | Ideal for polar and ionizable compounds.[8][9] | Suitable for a wide range of polarities, particularly less polar compounds than ESI.[8][9] |
| Fragmentation | Extensive, reproducible fragmentation provides structural information. | "Soft" ionization with minimal fragmentation, primarily yielding the molecular ion. | Generally "softer" than EI but can induce more fragmentation than ESI.[10] |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode. | Very high sensitivity for polar analytes. | Good sensitivity, often complementary to ESI for less polar compounds. |
| Matrix Effects | Less prone to ion suppression from matrix components. | Susceptible to ion suppression, which can affect quantification. | Less susceptible to ion suppression than ESI. |
| Application to this compound | Well-suited due to its expected volatility. Provides valuable structural information from fragmentation. | Likely to be effective due to the presence of the basic nitrogen atom. Would primarily yield the protonated molecule [M+H]⁺. | A strong alternative to ESI, potentially offering better sensitivity if the compound exhibits moderate polarity. |
A comparative study on aniline derivatives in groundwater showed that while GC-MS and GC-MS/MS provided similar precision, LC-MS/MS with direct injection offered the advantage of no sample preparation for many chloroanilines.[11] However, for some ortho-substituted chloroanilines, LC-MS/MS showed lower ion yields.[11]
Alternative Analytical Techniques
While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can be employed, particularly for routine quality control where high-throughput and lower cost may be priorities.
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity on a stationary phase, with detection by UV absorbance. | Robust, reproducible, and widely available. Good for quantification.[12] | Lower sensitivity and specificity compared to MS. Co-eluting impurities can interfere with quantification. |
| Capillary Zone Electrophoresis (CZE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample consumption.[13] | Can have lower sensitivity and be more complex to operate than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and quantification without a reference standard (qNMR). | Lower sensitivity than MS, requiring higher sample concentrations. |
HPLC is a viable alternative to GC for the analysis of aniline derivatives, especially for those that are thermolabile or less volatile, as it avoids the need for derivatization.[13]
Conclusion and Recommendations
For the comprehensive analysis of this compound, GC-MS with electron ionization is the recommended primary technique. It offers a balance of high sensitivity, structural information from fragmentation, and robustness. The proposed experimental protocol provides a solid starting point for method development and validation.
For applications requiring higher throughput and the analysis of potentially non-volatile impurities, LC-MS/MS is an excellent alternative. When using LC-MS, it is advisable to screen both ESI and APCI sources to determine the optimal ionization mode for this specific compound.
Finally, for routine quality control and quantification where the identity of the compound is already established, HPLC-UV can be a cost-effective and reliable method.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can develop a tailored analytical strategy that ensures the generation of high-quality, reliable data for this compound and other novel chemical entities.
References
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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Müller, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
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Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
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ResearchGate. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. [Link]
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National Institute of Standards and Technology. (n.d.). p-Chloroaniline. NIST WebBook. [Link]
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PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]
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ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. [Link]
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The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
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Asian Journal of Pharmaceutical Analysis. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST WebBook. [Link]
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Comparing catalytic efficiency for aniline N-alkylation reactions
An Expert's Guide to Catalytic Efficiency in Aniline N-Alkylation: A Comparative Analysis
The N-alkylation of anilines is a cornerstone transformation in modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, dyes, and materials science. The drive towards greener, more efficient chemical processes has shifted focus from traditional methods, often reliant on stoichiometric and hazardous alkyl halides, to catalytic routes using readily available and benign alcohols. This guide offers an in-depth comparison of contemporary catalytic systems for aniline N-alkylation, grounded in experimental data and mechanistic insights, to aid researchers in selecting and optimizing catalysts for their specific applications.
The Ascendancy of Hydrogen Autotransfer (Borrowing Hydrogen)
The most elegant and atom-economical approach for the N-alkylation of amines with alcohols is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) strategy.[1][2][3] This process avoids the co-production of wasteful by-products, generating only water.[2][4] The catalytic cycle, as illustrated below, hinges on the temporary and reversible dehydrogenation of the alcohol.
The causality behind this strategy's success lies in its intrinsic efficiency:
-
Alcohol Activation: A transition metal catalyst first oxidizes the alcohol substrate to an intermediate aldehyde or ketone.
-
Condensation: The aniline then undergoes a condensation reaction with the in situ-generated carbonyl compound to form an imine.
-
Reduction: The metal-hydride species, formed during the initial alcohol oxidation, reduces the imine to the final N-alkylated aniline product, thereby regenerating the active catalyst.
Caption: The catalytic cycle for N-alkylation via the Borrowing Hydrogen mechanism.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as cost, availability, substrate scope, and desired reaction conditions. We will compare two major classes: earth-abundant base metal catalysts and precious metal catalysts.
Earth-Abundant Metal Catalysts (Fe, Co, Ni, Mn, Cu)
The development of catalysts based on earth-abundant metals is a significant stride towards sustainable chemistry.[1][4] These systems offer a cost-effective alternative to their precious metal counterparts.
Key Insights & Experimental Choices:
-
Nickel: Ligand-free systems generated in situ from sources like Ni(COD)₂ with a simple base (KOH) have proven highly active.[2] The absence of complex, expensive ligands is a major advantage for scalability.
-
Manganese: Pincer complexes of manganese are exceptionally effective for the selective monoalkylation of anilines, a persistent challenge in this field.[1] Their defined structure allows for high chemoselectivity, even with sensitive functional groups.[1]
-
Cobalt: Cobalt catalysts supported on Metal-Organic Frameworks (MOFs) demonstrate the benefits of heterogeneous catalysis, including excellent selectivity and recyclability.[4]
-
Copper: Copper-chromite has been historically used, but modern systems based on copper salts like CuCl₂ or CuBr₂ also show good activity.[5] These reactions often require slightly higher temperatures.[6]
Table 1: Performance of Earth-Abundant Metal Catalysts for N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ni(COD)₂ / KOH | KOH | Dioxane | 130 | 24 | 5 | 99 | [2] |
| Mn-PNP Pincer Complex | t-BuOK | Toluene | 110 | 16 | 2 | 92 | [1] |
| Co@UiO-67 MOF | - | Toluene | 120 | 24 | 2.5 | 96 | [4] |
| Cu-Chromite | K₂CO₃ | o-Xylene | 110 | 8 | 5 | 85 | [7] |
| Fe(ClO₄)₃/SiO₂ | - | - | 60 | - | 0.34 mmol | >90 |[8] |
Precious Metal Catalysts (Ru, Ir, Pd)
Precious metal catalysts, particularly those of iridium and ruthenium, often exhibit superior activity under milder conditions, albeit at a higher cost.
Key Insights & Experimental Choices:
-
Iridium: Bifunctional iridium complexes featuring an N-heterocyclic carbene (NHC) ligand with a tethered alcohol/alkoxide group demonstrate sophisticated metal-ligand cooperation.[9] This design facilitates proton transfer steps, accelerating the catalysis. Mechanistic studies have shown that for some Ir-catalyzed systems, the rate-determining step is the coordination of the imine intermediate to the metal center.[9]
-
Ruthenium: Commercially available ruthenium complexes can catalyze N-alkylation under very mild conditions, even enabling the challenging methylation of anilines using methanol at reflux.[3] The choice of a specific commercially available catalyst simplifies reproducibility and scale-up.
Table 2: Performance of Precious Metal Catalysts for N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Cp*IrCl₂]₂ / NHC-OH | Cs₂CO₃ | Toluene | 110 | - | 0.5-1.0 | >95 | [9] |
| Ru-Macho-BH | t-BuOK | Toluene | 80 | 16 | 1 | 98 |[3] |
Experimental Protocols: A Self-Validating Approach
A robust protocol is a self-validating one, incorporating clear steps for setup, monitoring, and product verification. Below are representative protocols for leading catalyst types.
General Experimental Workflow
Caption: A generalized workflow for catalytic aniline N-alkylation experiments.
Protocol 1: N-Alkylation using a Manganese Pincer Catalyst[1]
This protocol exemplifies a homogeneous system with high selectivity for mono-alkylation.
-
1. Pre-Reaction Setup: In a glovebox, add the Mn-PNP pincer complex (0.02 mmol, 2 mol%), potassium tert-butoxide (t-BuOK, 1.2 mmol), and a magnetic stir bar to an oven-dried Schlenk tube.
-
2. Reagent Addition: Remove the tube from the glovebox. Add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and anhydrous toluene (3 mL) via syringe under a positive pressure of argon.
-
3. Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16 hours.
-
4. Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction progress by GC-MS, observing the disappearance of the aniline starting material.
-
5. Workup: After completion, cool the reaction mixture to room temperature. Quench with 1 M HCl (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
6. Purification and Verification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient). Confirm the structure and purity of the isolated N-benzylaniline using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Alkylation using a Heterogeneous Nickel Catalyst[2]
This protocol demonstrates a cost-effective, ligand-free heterogeneous system.
-
1. Catalyst Generation & Reaction Setup: To an oven-dried Schlenk flask equipped with a reflux condenser and magnetic stir bar, add Ni(COD)₂ (0.05 mmol, 5 mol%) and KOH (0.2 mmol, 20 mol%). Add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and 1,4-dioxane (2 mL).
-
2. Reaction Conditions: Place the flask under a nitrogen atmosphere. Heat the mixture to 130 °C and stir vigorously for 24 hours.
-
3. Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase) to track the formation of the product and consumption of aniline.
-
4. Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst particles, washing with ethyl acetate (10 mL).
-
5. Purification and Verification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel. Characterize the product by spectroscopic methods (NMR, IR, MS) to validate its identity and purity.
Conclusion and Future Outlook
The field of catalytic aniline N-alkylation has evolved significantly, with a clear trajectory towards more sustainable and efficient methodologies. While precious metal catalysts like iridium and ruthenium offer high reactivity under mild conditions, the advancements in earth-abundant metal catalysts, particularly manganese, nickel, and cobalt systems, present economically viable and scalable alternatives.[1][2][4]
The choice of catalyst ultimately depends on the specific requirements of the synthesis. For complex molecules with sensitive functional groups, a highly selective manganese pincer complex may be the optimal choice.[1] For large-scale industrial production where cost is a primary driver, a simple, ligand-free nickel or copper system could be more appropriate.[2][7] Future research will likely focus on further lowering catalyst loadings, reducing reaction temperatures, and expanding the substrate scope to include more challenging, sterically hindered anilines and secondary alcohols. The continued exploration of well-defined, recyclable heterogeneous catalysts will be crucial in bridging the gap between academic discovery and industrial application.
References
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Seyed PM, Behzad SH, Mansour S, et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]
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Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate Compilation. [Link]
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Gellrich, U., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. [Link]
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Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, PMC NIH. [Link]
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Seyed PM, Behzad SH, Mansour S, et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress. [Link]
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Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
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Kalita, R., et al. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
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Various Authors. (2024). A plausible mechanism for the N-alkylation of aniline and alcohol. ResearchGate. [Link]
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Yan, T., et al. (Year not specified). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. [Link]
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Sugunan, S., & Sreekumar, K. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. Applied Catalysis A: General. [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of N-Substituted Anilines
For researchers, scientists, and professionals entrenched in the intricate world of drug development, the aniline scaffold represents a foundational yet complex starting point. N-substituted anilines, in particular, are a ubiquitous class of compounds, forming the backbone of numerous therapeutic agents. However, their journey from a promising lead to a clinical candidate is often fraught with challenges, primarily revolving around metabolic instability and potential toxicity.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-substituted anilines, offering field-proven insights and experimental data to navigate the nuances of their chemical design and biological activity. We will delve into their roles as kinase inhibitors and antimicrobial agents, supported by detailed synthetic protocols and bioassay methodologies, to empower researchers in their quest for safer and more efficacious therapeutics.
The Aniline Dilemma: Balancing Potency and Safety
Anilines are prized in medicinal chemistry for their synthetic tractability and their ability to engage in crucial interactions with biological targets.[2] However, they are also notorious "structural alerts" due to their propensity for metabolic bioactivation, which can lead to the formation of reactive metabolites and subsequent idiosyncratic adverse drug reactions (IADRs).[1] This inherent liability necessitates a deep understanding of how structural modifications can fine-tune not only the desired pharmacological activity but also the compound's overall disposition in the body. By strategically manipulating the substituents on both the aniline ring and the nitrogen atom, medicinal chemists can steer the molecule towards an optimal profile of potency, selectivity, and safety.[2]
Cracking the Code: SAR of N-Substituted Anilines in Key Therapeutic Areas
The versatility of the N-substituted aniline scaffold is evident in its application across diverse therapeutic areas. Here, we will explore the SAR of this chemical class in two prominent fields: oncology, focusing on kinase inhibition, and infectious diseases, with an emphasis on antimicrobial activity.
Kinase Inhibition: A Game of Pockets and Substituents
Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases, making them prime targets for drug discovery.[3] N-substituted anilines have emerged as a privileged scaffold for designing potent and selective kinase inhibitors. The aniline moiety often serves as a "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a crucial interaction for potent inhibition. The substituents on the aniline ring and the N-substituent then project into different pockets of the ATP-binding site, influencing potency and selectivity.
A prime example can be seen in the development of 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors.[4] A preliminary SAR analysis of these compounds revealed that the nature of the 2-substituent on the aniline ring plays a pivotal role in their inhibitory activity.[4]
Table 1: Comparative Activity of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Inhibitors [4]
| Compound | 2-Aniline Substituent | Mer IC50 (nM) | c-Met IC50 (nM) |
| 14a | 2-fluoroaniline | 8.1 | 144.0 |
| 14b | 2-chloroaniline | 9.6 | 150.0 |
| 14c | 2-methoxyaniline | 462 | 8897.0 |
| 14d | 2-methylaniline | 125 | >10000 |
| 14e | aniline | 210 | 5432.0 |
| 14f | 2-(trifluoromethyl)aniline | 187 | 6754.0 |
Data synthesized from[4]
The data clearly indicates that small, electronegative substituents at the 2-position of the aniline ring, such as fluorine and chlorine, are well-tolerated and lead to potent Mer kinase inhibition.[4] In contrast, bulkier or electron-donating groups at this position result in a significant loss of activity.[4] This suggests that the 2-position of the aniline ring is likely oriented towards a sterically constrained region of the kinase active site.
Similarly, in the context of quinazoline-based EGFR kinase inhibitors, the substitution pattern on the aniline moiety dramatically influences activity. For instance, a 3,4-disubstitution on the aniline ring with bulky halogen atoms was found to enhance EGFR inhibitory activity.[5]
Key SAR Insights for Kinase Inhibitors:
-
Aniline Ring Substitution: The position and nature of substituents on the aniline ring are critical for modulating potency and selectivity. Electron-withdrawing and halogen substituents are often favored.[5]
-
N-Substitution: The group attached to the aniline nitrogen dictates interactions with the solvent-exposed region or other pockets of the kinase active site.
-
Physicochemical Properties: Lipophilicity, as determined by parameters like logP, plays a crucial role in cell permeability and overall activity. A balance must be struck to ensure adequate solubility and membrane penetration.[6]
Visualizing the SAR Workflow for Kinase Inhibitors
Caption: A generalized workflow for the iterative process of designing, synthesizing, and evaluating N-substituted aniline-based kinase inhibitors to establish a robust SAR.
Antimicrobial Agents: Targeting Bacterial Defenses
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. N-substituted anilines have shown promise in this arena, with their activity often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
A study on substituted anilides demonstrated that the presence of a nitro group was beneficial for antibacterial and antifungal activity.[7] The position of the nitro group also influenced the activity spectrum.
Table 2: Antimicrobial Activity of Nitro-Substituted Anilides (pMIC values) [7]
| Compound | Substituent | B. subtilis | S. aureus | E. coli | A. niger |
| 9 | 2-NO2 | 1.45 | 1.30 | 1.25 | 1.30 |
| 10 | 3-NO2 | 1.50 | 1.35 | 1.30 | 1.35 |
| 20 | 4-NO2 | 1.60 | 1.40 | 1.35 | 1.40 |
| 21 | 2-Cl, 4-NO2 | 1.65 | 1.45 | 1.40 | 1.45 |
| 31 | 2-CH3, 4-NO2 | 1.60 | 1.40 | 1.35 | 1.40 |
| 42 | 2,4-di-NO2 | 1.70 | 1.50 | 1.35 | 1.51 |
pMIC = -log(MIC) in M. Higher values indicate greater potency. Data synthesized from[7]
The data suggests that an electron-withdrawing nitro group enhances antimicrobial activity, with a 2,4-dinitro substitution pattern showing the most significant activity against the tested strains.[7] This enhancement could be attributed to increased lipophilicity, facilitating membrane transport, or electronic effects that favor interaction with a biological target.
Key SAR Insights for Antimicrobial Agents:
-
Electronic Effects: Electron-withdrawing groups on the aniline ring, such as nitro and halo groups, often correlate with increased antimicrobial activity.[7]
-
Lipophilicity: A crucial factor for membrane permeability. However, an optimal logP value is often required, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[6]
-
Steric Factors: The size and shape of the N-substituent can influence how the molecule interacts with its target and its ability to penetrate the bacterial cell wall.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. Below are representative procedures for the synthesis and biological evaluation of N-substituted anilines.
Synthesis of N-Substituted Anilines via Smiles Rearrangement
This method provides a versatile route to N-substituted anilines from phenols.[8]
Step 1: Synthesis of the Chloro-acetamide Precursor [8]
-
To a solution of the desired substituted phenol (1.0 eq) in an appropriate solvent (e.g., acetone), add potassium carbonate (2.0 eq).
-
Add 2-chloro-N-(2-chloroethyl)acetamide (1.2 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by filtration and washing with n-hexane.
Step 2: Smiles Rearrangement to the N-Substituted Aniline [8]
-
Add the synthesized amide from Step 1 (1.0 eq) to a stirred solution of potassium hydroxide (3.0 eq) and N-methyl-2-pyrrolidone (NMP) in toluene.
-
Heat the mixture to 120-130 °C for 12 hours.
-
Cool the reaction to 40-45 °C and add water.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-substituted aniline.
-
Purify the product by column chromatography.
Visualizing the Synthetic Workflow
Caption: A schematic representation of the two-step synthesis of N-substituted anilines via the Smiles rearrangement.
Biological Evaluation: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.
Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: A Roadmap for Rational Design
The structure-activity relationship of N-substituted anilines is a multifaceted and critical area of study in medicinal chemistry. As we have demonstrated, subtle modifications to this versatile scaffold can lead to profound changes in biological activity, selectivity, and metabolic stability. By leveraging the comparative data and experimental protocols presented in this guide, researchers are better equipped to rationally design and synthesize novel N-substituted aniline derivatives with enhanced therapeutic potential. The key to success lies in a continuous, iterative cycle of design, synthesis, and biological evaluation, guided by a deep understanding of the intricate interplay between chemical structure and biological function. This approach will undoubtedly pave the way for the discovery of next-generation therapeutics that are not only potent but also possess the safety and pharmacokinetic profiles necessary for clinical success.
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A Senior Application Scientist's Guide to Aniline Alkylation: A Comparative Study of Alkylating Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl groups to the nitrogen atom of aniline is a cornerstone transformation in organic synthesis, paving the way for a vast array of pharmaceuticals, dyes, agrochemicals, and functional materials. The resulting N-alkylanilines are ubiquitous structural motifs, and the choice of alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of common alkylating agents, moving beyond mere protocols to explain the underlying chemical principles and guide the rational selection of methodology for specific synthetic challenges.
The Fundamental Chemistry of Aniline's N-Alkylation
Aniline's reactivity is dominated by the lone pair of electrons on its nitrogen atom, which imparts nucleophilic character. The direct attachment of an alkyl group to this nitrogen is, in its simplest form, a nucleophilic substitution reaction. However, the reality of this transformation is nuanced, presenting two primary selectivity challenges that every chemist in this field must navigate.
-
Challenge 1: N-Alkylation vs. C-Alkylation: Aniline is an ambident nucleophile. While the nitrogen is the more nucleophilic center (kinetic control), alkylation can also occur on the electron-rich aromatic ring, particularly at the ortho and para positions, under conditions that favor thermodynamic control (e.g., Friedel-Crafts-type reactions).[1][2] Controlling reaction conditions is paramount to ensure the desired N-selectivity.
-
Challenge 2: Mono- vs. Polyalkylation: The product of monoalkylation, a secondary amine (e.g., N-methylaniline), is often more nucleophilic than the starting aniline. This increased reactivity makes it susceptible to a second alkylation event, leading to the tertiary amine (N,N-dimethylaniline), which can further react to form a quaternary ammonium salt.[3] Achieving selective monoalkylation is a significant synthetic hurdle that distinguishes various methodologies.
The Archetype: Alkylation with Alkyl Halides
The reaction of aniline with alkyl halides is the classic method for N-alkylation, operating through a direct nucleophilic aliphatic substitution mechanism (typically SN2).[4]
Mechanistic Insight
The nitrogen's lone pair directly attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reactivity of the halide follows the established trend: R-I > R-Br > R-Cl, reflecting the bond strength and leaving group ability. A crucial, and often overlooked, aspect of this reaction is the concurrent formation of a hydrohalic acid (e.g., HI, HBr). This acid protonates the basic aniline starting material, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base (e.g., Na₂CO₃, K₂CO₃, or a non-nucleophilic organic base) is not merely optional; it is essential to neutralize the acid as it forms, thereby liberating the free amine to continue the reaction.[5]
Caption: SN2 mechanism for aniline alkylation with an alkyl halide.
Experimental Protocol: Synthesis of N-Methylaniline with Methyl Iodide
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (10 mmol, 0.93 g) and sodium carbonate (15 mmol, 1.59 g) in a suitable solvent such as acetonitrile (40 mL).
-
Addition: Slowly add methyl iodide (11 mmol, 0.68 mL, 1.56 g) to the stirring suspension at room temperature.[5]
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid salts and wash with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate N-methylaniline from unreacted aniline and the over-alkylated N,N-dimethylaniline.
Performance Analysis
While straightforward, this method suffers from significant drawbacks. The high reactivity of alkyl halides often leads to poor control over selectivity, yielding a mixture of mono- and poly-alkylated products.[3] Furthermore, the reaction generates a stoichiometric amount of salt waste, posing environmental and disposal challenges, making it less favorable for industrial-scale synthesis.[4]
The Green Alternative: Alkylation with Alcohols via Borrowing Hydrogen
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology represents a paradigm shift towards greener and more atom-economical C-N bond formation.[6] This catalytic approach utilizes alcohols, which are inexpensive, readily available, and environmentally benign alkylating agents.[4]
Mechanistic Insight
The BH mechanism is an elegant catalytic cycle that avoids the use of stoichiometric reagents and produces water as the sole byproduct.[7]
-
Oxidation: A transition metal catalyst (systems based on Ru, Ir, Mn, and Cu are common) temporarily abstracts two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde or ketone in situ.[6][7]
-
Condensation: The aniline reacts with the transient aldehyde/ketone to form an imine intermediate, releasing a molecule of water.
-
Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst for the next cycle.
The rate-determining step can vary depending on the specific catalyst and substrates, but it is often the coordination of the imine intermediate to the metal-hydride species.[7]
Caption: Catalytic cycle for Borrowing Hydrogen N-alkylation.
Experimental Protocol: N-Benzylation with Benzyl Alcohol using a Cu-Chromite Catalyst
-
Setup: In a 50 mL Schlenk flask under an inert atmosphere (Argon), combine aniline (20 mmol, 1.86 g), benzyl alcohol (15 mmol, 1.62 g), copper-chromite nanocatalyst (5 mol%), and potassium carbonate (35 mmol, 4.84 g) in o-xylene (30 mL).[4]
-
Reaction: Heat the reaction mixture to 110°C and stir for 8 hours.[4]
-
Workup: After cooling, filter the catalyst and base. Wash the solids with ethyl acetate.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining salts. Separate the organic phase.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The product, N-benzylaniline, can be further purified by chromatography or distillation if necessary.
Performance Analysis
This method's primary advantage is its sustainability.[6] However, it often requires higher temperatures and the use of transition metal catalysts, which can be expensive (especially noble metals) and may require careful removal from the final product in pharmaceutical applications. The development of catalysts based on earth-abundant metals like manganese and iron is an active and promising area of research.[6][8]
The Workhorse: Reductive Amination with Aldehydes and Ketones
Reductive amination is arguably one of the most versatile and reliable methods for synthesizing N-alkylanilines. It proceeds by forming an imine from aniline and a carbonyl compound, which is then reduced in situ.[9]
Mechanistic Insight
The key to a successful one-pot reductive amination is the choice of reducing agent. The reductant must be mild enough to selectively reduce the C=N bond of the iminium ion intermediate without significantly reducing the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a premier choice for this transformation due to its mildness and tolerance of the slightly acidic conditions that favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.[10][11]
Caption: Experimental workflow for a one-pot reductive amination.
Experimental Protocol: Synthesis of N-Benzylaniline from Benzaldehyde
-
Setup: In a 250 mL round-bottom flask, dissolve aniline (20 mmol, 1.86 g) and benzaldehyde (20 mmol, 2.12 g) in 1,2-dichloroethane (80 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (28 mmol, 5.93 g) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by column chromatography on silica gel.
Performance Analysis
Reductive amination is highly effective for producing mono-alkylated products with excellent selectivity and broad substrate scope.[9] The main considerations are the cost and handling of the hydride reducing agents and the use of chlorinated solvents, although greener solvent systems are continuously being developed.
Comparative Summary of Alkylating Agents
The optimal choice of alkylating agent is dictated by the specific requirements of the synthesis, including scale, cost, environmental impact, and the chemical nature of the substrates.
| Feature | Alkyl Halides | Alcohols (Borrowing Hydrogen) | Aldehydes/Ketones (Reductive Amination) |
| Mechanism | SN2 Nucleophilic Substitution | Catalytic Hydrogen Autotransfer | Imine formation & in-situ reduction |
| Selectivity | Poor; often gives polyalkylation[3] | Generally high for mono-alkylation[6] | Excellent for mono-alkylation[9] |
| Byproducts | Halide Salts[4] | Water[7] | Borate salts, water |
| Atom Economy | Poor | Excellent | Good |
| Conditions | Moderate temperatures, requires base | High temperatures, requires catalyst[4] | Mild (room temp), requires reductant |
| Green Profile | Poor (toxic reagents, salt waste) | Excellent (benign reagents & byproduct) | Moderate (hydride reagents, solvents) |
| Cost | Reagents can be expensive/toxic | Alcohols are cheap; catalyst cost varies | Carbonyls and reductants are moderately priced |
| Best For | Classical, small-scale synthesis | Green chemistry, industrial applications | High selectivity, broad substrate scope |
Conclusion and Future Outlook
The N-alkylation of aniline has evolved significantly from the classic, yet often inefficient, use of alkyl halides. For laboratory synthesis where high selectivity and functional group tolerance are paramount, reductive amination stands out as the method of choice. For industrial processes and applications where green chemistry principles are a driving force, the borrowing hydrogen methodology using alcohols is the clear frontrunner and a subject of intense innovation, particularly in the development of non-precious metal catalysts.[6]
As a senior application scientist, my recommendation is to evaluate the synthetic goal with a holistic perspective. For complex, multi-step syntheses in drug discovery, the reliability of reductive amination is invaluable. For process chemistry and large-scale manufacturing, the economic and environmental benefits of catalytic alcohol alkylation are undeniable. The continued development of novel catalytic systems will undoubtedly further enhance the efficiency and sustainability of this fundamental and vital chemical transformation.
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A Comparative Analysis of Aniline Derivatives' Biological Activity in Preclinical Heart Failure Models
For researchers, scientists, and drug development professionals dedicated to advancing cardiovascular medicine, the exploration of novel therapeutic agents for heart failure is a paramount objective. This guide offers an in-depth, objective comparison of the biological activities of distinct aniline derivatives that have shown promise in preclinical heart failure models. Moving beyond a mere listing of data, this document elucidates the causal relationships behind experimental choices and provides a robust framework for interpreting the presented findings.
Introduction: The Therapeutic Potential of Aniline Derivatives in Heart Failure
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the urgent development of innovative treatment strategies. Aniline and its derivatives represent a versatile chemical scaffold with a history of diverse biological activities. In the context of cardiovascular disease, certain aniline-based compounds have emerged as intriguing candidates for their potential to mitigate the pathological remodeling and functional decline characteristic of heart failure. This guide will compare two classes of such derivatives that have been evaluated in distinct, yet highly relevant, preclinical models of heart failure: a novel aniline derivative in an ischemia/reperfusion injury model and tetra(aniline) containing terpolymers in a cardiac hypertrophy model.
Comparative Efficacy of Aniline Derivatives in Heart Failure Models
The following table summarizes the key findings from preclinical studies on the selected aniline derivatives. This allows for a streamlined comparison of their efficacy in different heart failure paradigms.
| Compound Class | Specific Derivative(s) | Heart Failure Model | Key Biological Effects | Efficacy Metrics | Putative Mechanism of Action | Reference |
| Novel Aniline Derivative | Compound 8 | Ischemia/Reperfusion Injury (Rat) | Cardioprotective | Decreased infarct size compared to other synthesized derivatives (compounds 4-7 and 9). | The precise molecular mechanism is suggested to be novel and distinct from existing heart failure therapies.[1][2] | [1] |
| Tetra(aniline) Terpolymers | ES-37 and L-37 | Isoproterenol-Induced Cardiac Hypertrophy (Rat) | Cardioprotective, Anti-hypertrophic | Attenuation of cardiac hypertrophy, reduction of oxidative stress markers. ES-37 showed greater binding affinity to target proteins than L-37. | Attenuation of oxidative stress and regulation of the miR-15a-5p/Mitofusin-2 (MFN-2) signaling pathway.[3] | [3] |
In-Depth Analysis of Aniline Derivatives in Specific Heart Failure Models
A Novel Aniline Derivative (Compound 8) in Ischemia/Reperfusion Injury
Myocardial infarction resulting from ischemia/reperfusion (I/R) injury is a primary cause of heart failure. The evaluation of therapeutic agents in this model provides critical insights into their potential to salvage myocardial tissue and preserve cardiac function post-infarction.
A recently synthesized aniline derivative, referred to as Compound 8 , has demonstrated significant cardioprotective effects in a rat model of I/R injury.[1][2] The study highlights that among a series of synthesized aniline derivatives (compounds 4-9), Compound 8 was the most effective in reducing the area of myocardial infarction.[1] This suggests a structure-activity relationship that warrants further investigation. While the full mechanistic details are yet to be elucidated, the authors propose that Compound 8 may act through a novel molecular pathway, distinct from currently established heart failure treatments.[1][2]
Experimental Rationale: The choice of the I/R model is highly relevant as it mimics the clinical scenario of a heart attack and subsequent revascularization procedures. The primary endpoint, infarct size reduction, is a direct and quantifiable measure of cardioprotection.
Tetra(aniline) Containing Terpolymers (ES-37 and L-37) in Cardiac Hypertrophy
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Interventions that can regress or prevent hypertrophy are of significant therapeutic interest.
Two novel tetra(aniline) containing terpolymers, ES-37 and L-37 , have been shown to possess cardioprotective properties in a rat model of isoproterenol-induced cardiac hypertrophy.[3] Both compounds effectively mitigated the hypertrophic response. Their mechanism of action is linked to the attenuation of oxidative stress, a known driver of cardiac hypertrophy, and the modulation of the microRNA miR-15a-5p.[3] This microRNA is identified as a direct regulator of Mitofusin-2 (MFN-2), a key protein in maintaining mitochondrial health and function. In the hypertrophic state, miR-15a-5p expression is elevated, leading to a decrease in MFN-2. Treatment with ES-37 and L-37 was found to downregulate miR-15a-5p, thereby restoring MFN-2 levels and protecting against pathological cardiac remodeling.[3] Notably, molecular docking studies suggest that ES-37 has a higher binding affinity for its target proteins compared to L-37, which may translate to greater potency.[3]
Experimental Rationale: The isoproterenol-induced hypertrophy model is a well-established and reproducible method for studying the signaling pathways involved in pathological cardiac growth. The assessment of both morphological changes (heart weight, cardiomyocyte size) and molecular markers (oxidative stress, miRNA and protein expression) provides a comprehensive evaluation of the compounds' anti-hypertrophic effects.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway for the tetra(aniline) terpolymers and a generalized workflow for evaluating aniline derivatives in preclinical heart failure models.
Sources
- 1. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Cardioprotective effect of tetra(aniline) containing terpolymers through miR-15a-5p and MFN-2 regulation against hypertrophic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal and Cytotoxic Activity of N-Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, N-substituted anilines have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. Their synthetic accessibility and the tunable nature of their physicochemical properties through substitution make them attractive scaffolds for drug discovery. This guide provides a comprehensive comparison of the antifungal and cytotoxic activities of various N-substituted aniline derivatives, supported by experimental data and detailed protocols to aid in the evaluation of these compounds.
Introduction: The Therapeutic Potential of N-Substituted Anilines
Aniline, a fundamental building block in organic chemistry, has a rich history in the development of dyes and pharmaceuticals.[1] The introduction of substituents on the nitrogen atom and the aromatic ring of the aniline moiety can dramatically influence its biological profile, leading to compounds with potent antimicrobial and anticancer properties. This guide will delve into the dual activities of these derivatives, exploring their efficacy and the structural features that govern their biological effects.
Antifungal Activity of N-Substituted Anilines
Several studies have highlighted the potential of N-substituted anilines as antifungal agents. A notable example is the investigation of N-substituted anilines bearing a hetaryl fragment, which have demonstrated significant activity against dermatophytes.[2]
Comparative Antifungal Efficacy
The antifungal activity of N-substituted anilines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A comparative analysis of the antifungal activity of a selection of N-(hetarylmethyl)anilines against the dermatophyte Trichophyton rubrum is presented in Table 1.
Table 1: Antifungal Activity of N-(Hetarylmethyl)aniline Derivatives against Trichophyton rubrum
| Compound | Ar (Aniline Substituent) | Het (Hetaryl Substituent) | MIC (µg/mL)[2] |
| 1 | 4-F | 2-Furyl | 6.25 |
| 2 | 4-Cl | 2-Furyl | 3.12 |
| 3 | 4-Br | 2-Furyl | 3.12 |
| 4 | 4-CH3 | 2-Furyl | 12.5 |
| 5 | 4-OCH3 | 2-Furyl | 25 |
| 6 | 4-F | 2-Thienyl | 50 |
| 7 | 4-Cl | 2-Thienyl | 25 |
| 8 | 4-Br | 2-Thienyl | 25 |
| Reference | Terbinafine | - | 0.003 |
Data sourced from Kouznetsov et al., Bioorganic & Medicinal Chemistry, 2008.[2]
The data clearly indicates that the nature of both the substituent on the aniline ring and the heterocyclic moiety significantly influences the antifungal activity. Halogen substituents (Cl, Br) at the para-position of the aniline ring, combined with a 2-furyl group, resulted in the most potent antifungal activity within this series.[2]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The determination of MIC values is crucial for evaluating the antifungal potential of novel compounds. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted procedure.[3]
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at an appropriate temperature (e.g., 28-30°C) to obtain a fresh, sporulating culture.
-
Harvest the fungal spores or conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the concentration of the spore suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in RPMI 1640 medium.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the N-substituted aniline derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 48-72 hours.[4]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (at least an 80% decrease) compared to the growth control.[3]
-
Cytotoxic Activity of N-Substituted Anilines
In addition to their antifungal properties, many N-substituted anilines exhibit significant cytotoxicity against various cancer cell lines, making them interesting candidates for anticancer drug development.
Comparative Cytotoxic Efficacy
The cytotoxic potential of a compound is commonly expressed as the concentration that inhibits 50% of cell growth (IC50) or causes 50% of cell death. The National Cancer Institute (NCI) uses the GI50 value, which is the concentration that causes 50% inhibition of cell growth. A comparison of the cytotoxic activity of the same series of N-(hetarylmethyl)anilines against human cancer cell lines is presented in Table 2.
Table 2: Cytotoxic Activity (GI50) of N-(Hetarylmethyl)aniline Derivatives against Human Cancer Cell Lines
| Compound | Ar (Aniline Substituent) | Het (Hetaryl Substituent) | MCF-7 (Breast) GI50 (µM)[2] | H-460 (Lung) GI50 (µM)[2] | SF-268 (CNS) GI50 (µM)[2] |
| 1 | 4-F | 2-Furyl | 2.6 | 1.8 | 3.5 |
| 2 | 4-Cl | 2-Furyl | 3.2 | 2.5 | 4.1 |
| 3 | 4-Br | 2-Furyl | 2.9 | 2.1 | 3.8 |
| 4 | 4-CH3 | 2-Furyl | 15.8 | 12.5 | 20.1 |
| 5 | 4-OCH3 | 2-Furyl | >100 | >100 | >100 |
| 6 | 4-F | 2-Thienyl | 10.5 | 8.2 | 12.7 |
| 7 | 4-Cl | 2-Thienyl | 12.1 | 9.8 | 15.3 |
| 8 | 4-Br | 2-Thienyl | 11.7 | 9.1 | 14.9 |
Data sourced from Kouznetsov et al., Bioorganic & Medicinal Chemistry, 2008.[2]
The results indicate that N-substituted anilines with a 2-furyl moiety and para-halogen substituents on the aniline ring exhibit the most potent cytotoxic activity.[2] Interestingly, the structural features that confer high antifungal activity also seem to be favorable for cytotoxicity in this series of compounds.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 × 10⁴ cells/well.[5]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the N-substituted aniline derivative in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[5]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C to allow the formation of formazan crystals.[5]
-
Carefully remove the medium and add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of 492 nm or 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
-
Structure-Activity Relationships (SAR)
The analysis of the data presented in Tables 1 and 2 allows for the elucidation of key structure-activity relationships for N-substituted anilines.
Key SAR Observations:
-
Substituents on the Aniline Ring: Electron-withdrawing groups, particularly halogens (F, Cl, Br) at the para-position, generally enhance both antifungal and cytotoxic activities.[2] In contrast, electron-donating groups like methyl (CH3) and methoxy (OCH3) tend to decrease or abolish the activity.
-
N-Substituent: The nature of the heterocyclic ring attached to the nitrogen atom is crucial. For the series of compounds presented, a 2-furyl moiety confers greater antifungal and cytotoxic potency compared to a 2-thienyl group.[2]
-
Lipophilicity: The observed activities are also likely influenced by the overall lipophilicity of the molecules, which affects their ability to penetrate cell membranes. The relationship between lipophilicity and the position of substituents on the aniline ring has been shown to be an important factor.[7]
Mechanisms of Action
The precise mechanisms by which N-substituted anilines exert their antifungal and cytotoxic effects are still under investigation, but several plausible pathways have been proposed.
Antifungal Mechanism
The antifungal action of many synthetic compounds involves the disruption of the fungal cell membrane's integrity.[8][9] Azole antifungals, for example, inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] It is hypothesized that N-substituted anilines may also interfere with ergosterol biosynthesis or directly interact with the cell membrane, leading to increased permeability and cell death.
Cytotoxic Mechanism
The cytotoxicity of aniline and its derivatives has been linked to the induction of oxidative stress.[10] Aniline exposure can lead to the generation of reactive oxygen species (ROS), which can cause damage to cellular components such as lipids, proteins, and DNA.[10] This oxidative damage can trigger apoptosis (programmed cell death). It is plausible that N-substituted anilines share a similar mechanism, where their metabolism leads to the formation of reactive intermediates that induce oxidative stress and subsequent cell death in cancer cells.
Conclusion and Future Perspectives
N-substituted anilines represent a versatile and promising scaffold for the development of new antifungal and cytotoxic agents. This guide has provided a comparative analysis of their activities, highlighting the key structural features that govern their efficacy. The detailed experimental protocols offer a practical framework for researchers to evaluate new derivatives.
Future research in this area should focus on:
-
Synthesis of novel derivatives: Exploring a wider range of substituents on both the aniline ring and the nitrogen atom to optimize activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways involved in the antifungal and cytotoxic effects of these compounds.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in animal models of fungal infections and cancer.
By leveraging the structure-activity relationships and mechanistic insights discussed in this guide, the scientific community can continue to advance the development of N-substituted anilines as next-generation therapeutics.
References
- Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anilines from the Thai medicinal plant, Tadehagi triquetrum (L.) H. Ohashi. Journal of Ethnopharmacology, 126(2), 344-347.
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Kouznetsov, V. V., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. Bioorganic & Medicinal Chemistry, 16(2), 794-809. Available from: [Link]
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Chen, C. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2785. Available from: [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]
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Lewis, R. E. (2011). Antifungal susceptibility testing: current approaches. Clinical Infectious Diseases, 52(suppl_6), S529-S536. Available from: [Link]
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Grajcarek, J., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6296. Available from: [Link]
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Van den Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. British Journal of Clinical Practice. Supplement, 31, 5-15. Available from: [Link]
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Wu, Y., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 16(5), 10447-10460. Available from: [Link]
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protocols.io. (2023). MTT Assay protocol. Available from: [Link]
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Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 133-136. Available from: [Link]
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REX, J. H., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 39(11), 3991-3994. Available from: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Wikipedia. (2026). Arsenic. Available from: [Link]
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Vanden Bossche, H., et al. (1987). Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... ResearchGate. Available from: [Link]
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Espinel-Ingroff, A. (2001). A standard reference method for testing the susceptibility of yeasts to antifungal agents has now been defined by the National Committee for Clinical Laboratory Standards (NCCLS). Journal of Clinical Microbiology, 39(6), 2361. Available from: [Link]
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Wu, Y., et al. (2015). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Molecular Sciences, 16(5), 10447-10460. Available from: [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]
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protocols.io. (2023). MTT Assay protocol. Available from: [Link]
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Wikipedia. (2026). Aniline. Available from: [Link]
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Wikipedia. (2026). Arsenic. Available from: [Link]
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Navigating the Aromatic Landscape: A Comparative Guide to the Regioselective C-H Functionalization of Anilines
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install functional groups at specific positions on the aniline ring via C-H functionalization is a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] However, the inherent reactivity of the aniline scaffold presents a significant challenge in controlling the site of functionalization. This guide provides an in-depth comparison of contemporary strategies for achieving ortho-, meta-, and para-regioselectivity in the C-H functionalization of anilines, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal methodology for their synthetic endeavors.
The Challenge of Regioselectivity in Aniline C-H Functionalization
The amino group of aniline is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. In transition metal-catalyzed C-H functionalization, this inherent electronic bias is often exploited, but can also be a hurdle to achieving alternative regioselectivities. Furthermore, the nucleophilic nitrogen atom can compete with C-H activation, leading to undesired N-functionalization, a common side reaction being Buchwald-Hartwig amination.[2][3] Consequently, many strategies have relied on the use of protecting or directing groups on the nitrogen to ensure both chemoselectivity and regioselectivity.[1] This guide will explore both directing group-dependent and -independent approaches.
Ortho-Selective C-H Functionalization: The Power of Directing Groups
The most established strategy for achieving high ortho-selectivity is the use of a directing group (DG) attached to the aniline nitrogen. This group coordinates to the metal catalyst, bringing it into close proximity to the ortho-C-H bonds and facilitating their activation. A variety of directing groups have been developed, each with its own advantages in terms of reactivity and ease of removal.
Common Directing Groups for Ortho-Functionalization
| Directing Group | Catalyst System (Typical) | Key Advantages | Representative Functionalization |
| Pyrimidine | Pd(OAc)₂, Rh(III) complexes | Robust, versatile for various transformations.[4] | Nitration,[4] Amidation[5] |
| Amide | Pd(OAc)₂ | Readily installed, directs various functionalizations. | Acetoxylation,[6] Alkoxylation[7] |
| Sulfonamide | Pd(II) | High directing ability. | Olefination |
| Carbamate | Pd(II) | Easily removable. | Olefination |
Experimental Protocol: Ortho-Alkoxylation of Anilides
This protocol is adapted from a palladium-catalyzed ortho-alkoxylation of anilides.[7]
Step 1: Substrate Preparation. Acetanilide is prepared by reacting aniline with acetic anhydride.
Step 2: C-H Alkoxylation.
-
To an oven-dried screw-cap vial, add the acetanilide (0.2 mmol), Pd(OAc)₂ (5 mol %), and methanesulfonic acid (0.5 equiv.).
-
Add the alcohol (1.0 mL) as the solvent and alkoxylating agent.
-
Seal the vial and stir the mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Palladium Catalyst: Pd(II) species are highly effective for C-H activation of electron-rich arenes like anilides.
-
Amide Directing Group: The carbonyl oxygen of the amide coordinates to the palladium center, forming a stable five-membered palladacycle intermediate that favors ortho-C-H activation.
-
Methanesulfonic Acid: The acid additive is proposed to promote the reaction by facilitating the protonolysis of the Pd-C bond in the catalytic cycle.
Ortho-Arylation of Unprotected Anilines: A Ligand-Enabled Approach
A significant breakthrough has been the development of a palladium-catalyzed ortho-arylation of unprotected anilines, which circumvents the need for directing groups and avoids competitive N-arylation.[2][8][9] This method relies on the use of a cooperating ligand, [2,2′-bipyridin]-6(1H)-one.[2][8]
The proposed mechanism suggests that the ligand facilitates the deprotonation of the aniline's N-H bond, forming an anionic amido intermediate.[2] This intermediate preferentially undergoes ortho-C-H activation with a lower energy barrier compared to the C-N coupling that would lead to the Buchwald-Hartwig product.[2]
Meta-Selective C-H Functionalization: Overcoming the Electronic Bias
Achieving meta-selectivity in the C-H functionalization of anilines is particularly challenging due to the strong ortho- and para-directing nature of the amino group. Strategies to achieve this difficult transformation often rely on sterically controlled remote C-H activation or the use of specialized templates.
Template-Based Meta-Olefination
Recent advancements have demonstrated the use of a removable nitrile-based template to direct meta-C-H olefination of aniline derivatives.[10] This approach utilizes a long, flexible template that positions the catalyst at the meta-position, overcoming the inherent electronic preference for ortho- and para-functionalization.
Experimental Workflow: Template-Directed Meta-Olefination
Caption: Workflow for template-directed meta-C-H olefination of anilines.
Non-Covalent Interactions for Meta-Borylation
Another innovative approach for meta-selective C-H functionalization involves the use of non-covalent interactions. For instance, an ion-pair strategy has been developed for the meta-borylation of quaternized aniline derivatives.[11] In this system, an anionic ligand on the iridium catalyst forms an ion pair with the cationic ammonium group of the substrate, directing the borylation to the meta position.[11]
Para-Selective C-H Functionalization: Catalyst and Ligand Control
While the para-position is electronically activated by the amino group, achieving high selectivity over the often more reactive ortho-positions requires careful catalyst and ligand design.
Pd/S,O-Ligand System for Para-Olefination
A highly effective method for the para-selective C-H olefination of a broad range of anilines (primary, secondary, and tertiary) employs a palladium catalyst with a bidentate S,O-ligand.[12][13][14][15] This system demonstrates remarkable para-selectivity, even for substrates with accessible ortho-positions.[13]
Mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond cleavage is the turnover-limiting step.[12] The high para-selectivity is attributed to the unique electronic and steric properties of the Pd/S,O-ligand complex, which favors an electrophilic palladation pathway at the sterically less hindered and electronically rich para-position.[12]
Comparative Performance of Pd/S,O-Ligand System
| Aniline Substrate | Olefin | Yield of para-isomer (%) | para:ortho selectivity |
| N,N-dimethylaniline | Ethyl acrylate | 71 | >19:1 |
| N,N-diethylaniline | Ethyl acrylate | 85 | >19:1 |
| N-benzylaniline | Ethyl acrylate | 70 | >19:1 |
| Aniline (primary) | Ethyl acrylate | 65 | >19:1 |
Data synthesized from a study by Fernández-Ibáñez and coworkers.[13][14]
Experimental Protocol: Para-Olefination of N,N-Dimethylaniline
This protocol is based on the Pd/S,O-ligand catalyzed para-selective C-H olefination.[13][14]
Step 1: Reaction Setup.
-
In a glovebox, add Pd(OAc)₂ (5 mol %), 3-methyl-2-(phenylthio)butanoic acid (S,O-ligand, 5 mol %), N,N-dimethylaniline (1.0 equiv.), and ethyl acrylate (1.2 equiv.) to a vial.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and remove it from the glovebox.
Step 2: Reaction and Workup.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the para-olefinated product.
Causality in Experimental Choices:
-
Pd/S,O-Ligand: The combination of a soft sulfur donor and a hard oxygen donor in the ligand is crucial for both catalyst activity and the observed high para-selectivity.
-
DCE as Solvent: A non-coordinating solvent like DCE is often preferred in C-H activation reactions to avoid competition with the substrate for binding to the metal center.
-
Mild Reaction Temperature: The high activity of the catalyst allows the reaction to proceed at a relatively low temperature of 40 °C, which can improve functional group tolerance.
Mechanistic Considerations: A Unifying Overview
The regioselectivity in aniline C-H functionalization is a delicate interplay of steric and electronic factors, governed by the nature of the catalyst, ligands, and directing groups.
Caption: Key factors governing regioselectivity in aniline C-H functionalization.
Conclusion and Future Outlook
The regioselective C-H functionalization of anilines has witnessed remarkable progress, with a growing toolbox of methods to achieve ortho-, meta-, and para-selectivity. The choice of strategy depends heavily on the desired substitution pattern and the specific aniline substrate. Directing group strategies remain a robust and predictable way to achieve ortho-functionalization. For the more challenging meta- and para-functionalizations, innovative approaches utilizing removable templates, non-covalent interactions, and specialized ligand designs are paving the way for greater synthetic flexibility. The development of methods for the functionalization of unprotected anilines is a particularly exciting frontier, promising more sustainable and efficient synthetic routes. Future research will likely focus on expanding the scope of these reactions, developing more versatile and recyclable directing groups and templates, and further elucidating the underlying reaction mechanisms to enable the rational design of even more selective and efficient catalytic systems.
References
- Pawar, G. G., Brahmanandan, A., & Kapur, M. (2016). Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C–H Nitration of Anilines Using Pyrimidine as a Removable Directing Group. Organic Letters.
- Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Leitch, J. A., & Frost, C. G. (2018).
- Fernández-Ibáñez, M. A., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.
-
Albéniz, A. C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12, 14527–14532. [Link]
- Wang, M.-M., & Johnsson, K. (2024). para-Selective C-H functionalization of anilines: A review. Journal of Organometallic Chemistry, 1019, 123313.
- Phipps, R. J., et al. (2022). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. ACS Omega.
- Fernández-Ibáñez, M. A., et al. (2019).
-
Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC. [Link]
- Wang, G.-W., et al. (2010).
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Fernández-Ibáñez, M. A., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Radboud Repository. [Link]
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Phipps, R. J., et al. (2022). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. ACS Omega. [Link]
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- Maiti, D., et al. (2024).
- Hartwig, J. F., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
- Ackermann, L., et al. (2025). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp² C–H bond activation in ball mills.
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Albéniz, A. C., et al. (2022). Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2'-Bipyridin]-6(1 H)-one. PubMed. [Link]
- Ackermann, L., et al. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
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- Wang, J., et al. (2023). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins.
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Albéniz, A. C., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)‑one. ACS Catalysis. [Link]
- Albéniz, A. C., et al. (2022). (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one.
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Zhang, X., et al. (2023). Mechanistic Study on Cp*Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes: A DFT Study. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-N-(cyclopropylmethyl)aniline: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents, such as 4-Chloro-N-(cyclopropylmethyl)aniline, is not merely a regulatory formality but a critical component of ensuring a safe working environment and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the Risks:
This compound is anticipated to share the hazardous characteristics of its parent compound, 4-chloroaniline. These include:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Carcinogenicity: May cause cancer.[1]
-
Skin Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Essential Personal Protective Equipment (PPE):
A proactive approach to safety is paramount. Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use. | Prevents dermal absorption, a primary route of exposure. |
| Body Protection | A lab coat, buttoned, and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of skin contact with spills or contaminated surfaces. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a respirator may be required. | Aniline derivatives can be harmful if inhaled. A fume hood provides necessary exhaust ventilation.[1] |
Spill Management: Immediate Actions and Cleanup
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to dike the spill and prevent it from spreading. For solid spills, carefully sweep up the material, avoiding the generation of dust.[3]
-
Absorb and Collect: Absorb the spilled material with the inert absorbent. Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.
-
Seek Medical Attention: If you come into contact with the chemical, wash the affected area thoroughly with soap and water and seek immediate medical attention.[2]
Proper Disposal Procedures for this compound
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the drain. [2] Discharging into the environment must be avoided.[3]
Waste Segregation and Collection:
Proper segregation of chemical waste is essential for safe and compliant disposal.
-
Waste Stream: this compound waste should be collected in a dedicated hazardous waste container for halogenated organic compounds.[4] Do not mix with non-halogenated solvents, as this can increase disposal costs and complicate the disposal process.[4]
-
Container Requirements:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed except when adding waste.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[1]
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal:
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2] These companies are equipped to handle and treat hazardous chemicals in accordance with federal, state, and local regulations. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[5]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. Your commitment to these principles is fundamental to the advancement of science in a safe and sustainable manner.
References
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet: 4-CHLORO ANILINE 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Javaid, R., Qazi, U. Y., & Ikhlaq, A. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25), 200302. Retrieved from [Link]
-
ADCO Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
